Ehretinine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-7-9-17-10-8-14(15(11)17)20-16(18)12-3-5-13(19-2)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3/t11-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRUMYPCEYRZQG-NILFDRSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C1C(CC2)OC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@H]1[C@@H](CC2)OC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76231-29-3 | |
| Record name | Ehretinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ehretinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EHRETININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P23Z82Y326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ehretinine: A Technical Guide to its Natural Source and Isolation for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ehretinine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, which include potential hepatotoxicity. This technical guide provides an in-depth overview of the natural source of this compound, a representative protocol for its isolation and purification, and a hypothesized mechanism of action based on the known toxicological pathways of related pyrrolizidine alkaloids. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Natural Source
The primary natural source of this compound is the plant species Ehretia aspera, belonging to the Boraginaceae family. This climbing shrub is native to regions of Hainan and Western Malesia and grows predominantly in the wet tropical biome.[1] this compound was first isolated from the leaves of this plant.[2] The genus Ehretia is known to produce a variety of secondary metabolites, including flavonoids, phenylpropanoids, and other alkaloids.
Isolation of this compound: A Representative Experimental Protocol
While the original 1980 publication by Suri et al. first described the isolation of this compound, the detailed experimental protocol is not readily accessible. Therefore, the following is a representative protocol for the isolation of pyrrolizidine alkaloids from plant material, adapted from established methodologies for this class of compounds. This protocol is intended to provide a practical framework for researchers aiming to isolate this compound from Ehretia aspera.
Extraction
-
Plant Material Preparation: Air-dried and powdered leaves of Ehretia aspera (e.g., 1 kg) are used as the starting material.
-
Acidified Aqueous Extraction: The powdered plant material is macerated with a dilute acidic solution (e.g., 0.05 M H₂SO₄) for 24-48 hours at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids in their salt form.[1][3]
-
Filtration and Basification: The acidic extract is filtered, and the filtrate is basified to a pH of 9-10 with a suitable base, such as ammonium hydroxide. This converts the alkaloid salts into their free base form.
-
Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent, such as chloroform or dichloromethane, to partition the free alkaloid bases into the organic phase.[1]
Purification
-
Acid-Base Partitioning: The organic extract containing the crude alkaloids is washed with a dilute acid solution (e.g., 5% HCl). The alkaloids move back into the aqueous phase as salts, leaving behind neutral and acidic impurities in the organic layer. The acidic aqueous layer is then re-basified and re-extracted with an organic solvent.
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or HPLC to yield the pure compound.
Characterization
The structure and purity of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.
Quantitative Data
As the specific quantitative data from the original isolation of this compound is not available, the following table provides a template for researchers to record their own experimental data for comparison and optimization.
| Parameter | Value | Unit | Method of Determination |
| Starting Plant Material (Dry Weight) | g or kg | Gravimetric | |
| Crude Alkaloid Extract Yield | g | Gravimetric | |
| Yield of Crude Extract (% of Dry Weight) | % | Calculation | |
| Purified this compound Yield | mg | Gravimetric | |
| Purity of this compound | % | HPLC, NMR | |
| Melting Point | °C | Melting Point Apparatus | |
| Molecular Formula | C₁₆H₂₁NO₃ | - | Mass Spectrometry |
| Molecular Weight | 275.34 | g/mol | Mass Spectrometry |
Hypothesized Biological Activity and Signaling Pathway
Direct studies on the biological activity and specific signaling pathways of this compound are currently lacking in the scientific literature. However, as a pyrrolizidine alkaloid with an unsaturated necine base, it is likely to share toxicological properties with other well-studied hepatotoxic pyrrolizidine alkaloids.[4][5]
The primary mechanism of toxicity for these compounds involves metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[2][6] This process is hypothesized to be the key to this compound's biological effects.
Hypothesized Signaling Pathway of this compound-Induced Hepatotoxicity
The proposed signaling pathway for this compound-induced hepatotoxicity is depicted below. This pathway is based on the known mechanisms of other toxic pyrrolizidine alkaloids and represents a plausible model for this compound's mode of action.
Hypothesized signaling pathway for this compound-induced hepatotoxicity.
This pathway illustrates the metabolic activation of this compound by CYP450 enzymes in hepatocytes, leading to the formation of reactive pyrrolic esters. These electrophilic intermediates can then form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction.[2] Furthermore, this process is thought to induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn can lead to mitochondrial dysfunction and trigger apoptosis, or programmed cell death.[4][5] Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways may be involved.[4]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and purification of this compound from Ehretia aspera.
General workflow for the isolation of this compound.
Conclusion
This technical guide consolidates the available information on the natural source and isolation of this compound. While a specific, detailed experimental protocol from the primary literature remains elusive, the provided representative methodology offers a robust starting point for researchers. The hypothesized signaling pathway, based on the well-documented toxicology of related pyrrolizidine alkaloids, provides a framework for future investigations into the specific biological activities and mechanisms of action of this compound. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this natural product.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. bfr.bund.de [bfr.bund.de]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis Pathway of Ehretinine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ehretinine, a pyrrolizidine alkaloid found in certain plant species of the Boraginaceae family, such as those within the Ehretia genus, is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. While the complete enzymatic pathway and its regulation are yet to be fully elucidated, this document synthesizes the available scientific knowledge on the biosynthesis of its constituent parts: the necine base, a derivative of 1-hydroxymethylpyrrolizidine, and the necic acid, 4-methoxybenzoic acid. This guide details the proposed biosynthetic pathways, identifies the key precursor molecules, and discusses the general classes of enzymes likely involved. Furthermore, it outlines experimental protocols that can be adapted to further investigate this pathway and presents the available information in a structured format to aid researchers in the fields of natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic organic compounds synthesized by plants as a defense mechanism against herbivores[1][2]. This compound is a specific PA with the chemical structure [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate. Its biosynthesis is a complex process involving the convergence of two major metabolic pathways: the polyamine pathway for the formation of the necine base and the phenylpropanoid pathway for the synthesis of the necic acid. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the toxicological assessment of PA-containing plants.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Biosynthesis of the Necine Base: Formation of the bicyclic pyrrolizidine core.
-
Biosynthesis of the Necic Acid: Synthesis of 4-methoxybenzoic acid.
-
Esterification: The final condensation of the necine base and the necic acid.
Biosynthesis of the Necine Base Moiety
The necine base of this compound is a methylated derivative of 1-hydroxymethylpyrrolizidine. Its biosynthesis is believed to follow the general pathway established for pyrrolizidine alkaloids, originating from the amino acids L-arginine or L-ornithine.
The initial and most well-characterized step is the formation of homospermidine from two molecules of putrescine, catalyzed by homospermidine synthase (HSS) , the first committed enzyme in PA biosynthesis[2][3]. Putrescine itself is derived from either arginine via the arginine decarboxylase pathway or ornithine via the ornithine decarboxylase pathway.
Subsequent steps, while less characterized, are proposed to involve oxidation of homospermidine by a copper-dependent diamine oxidase, leading to a dialdehyde intermediate that spontaneously cyclizes to form the pyrrolizidine-1-carbaldehyde. This aldehyde is then reduced to 1-hydroxymethylpyrrolizidine[2].
The specific methylation at the C7 position of the pyrrolizidine ring to form the necine base of this compound is a step that has not been experimentally verified, and the enzyme responsible remains to be identified. It is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
Caption: Proposed biosynthetic pathway of the necine base of this compound.
Biosynthesis of the Necic Acid Moiety: 4-Methoxybenzoic Acid
The necic acid component of this compound, 4-methoxybenzoic acid, is derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine[4][5].
The biosynthesis of benzoic acids in plants can occur through multiple routes, including a CoA-dependent β-oxidative pathway and a non-β-oxidative pathway[6][7]. The β-oxidative pathway is considered a major route.
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) [4][5].
-
Hydroxylation: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid by cinnamate-4-hydroxylase (C4H) .
-
Side-Chain Shortening: The three-carbon side chain of p-coumaric acid is shortened by two carbons to yield 4-hydroxybenzoic acid. This is proposed to occur via a β-oxidative process involving the formation of CoA thioesters.
-
Methylation: The final step is the methylation of the hydroxyl group at the 4-position of 4-hydroxybenzoic acid to form 4-methoxybenzoic acid. This reaction is likely catalyzed by a specific O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor.
Caption: Proposed biosynthetic pathway of the necic acid of this compound.
Esterification
The final step in the biosynthesis of this compound is the esterification of the 7-methyl-1-hydroxymethylpyrrolizidine necine base with 4-methoxybenzoic acid. This reaction is likely catalyzed by an acyltransferase , possibly belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases. The necic acid, 4-methoxybenzoic acid, would first be activated to its CoA thioester, 4-methoxybenzoyl-CoA, which then serves as the acyl donor in the esterification reaction. The specific acyltransferase responsible for this reaction in this compound biosynthesis has not yet been identified.
Caption: Final esterification step in this compound biosynthesis.
Quantitative Data
Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. Information regarding enzyme kinetics, substrate and product concentrations within plant tissues, and overall pathway flux is not available in the published literature. The table below is presented as a template for future research, outlining the types of quantitative data that are needed to fully understand and potentially engineer this pathway.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |
| Homospermidine synthase (HSS) | Putrescine, Spermidine | Homospermidine | Data not available for Ehretia sp. | Data not available for Ehretia sp. | Senecio vernalis | [3] |
| Putative Diamine Oxidase | Homospermidine | Pyrrolizidine-1-carbaldehyde | Not determined | Not determined | To be determined | |
| Putative Reductase | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine | Not determined | Not determined | To be determined | |
| Putative Methyltransferase | 1-Hydroxymethylpyrrolizidine, SAM | 7-Methyl-1-hydroxymethylpyrrolizidine | Not determined | Not determined | To be determined | |
| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Data varies by species | Data varies by species | Various | [4][5] |
| Cinnamate-4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Data varies by species | Data varies by species | Various | |
| Putative O-Methyltransferase | 4-Hydroxybenzoic acid, SAM | 4-Methoxybenzoic acid | Not determined | Not determined | To be determined | |
| Putative Acyltransferase | 7-Methyl-1-hydroxymethylpyrrolizidine, 4-Methoxybenzoyl-CoA | This compound | Not determined | Not determined | To be determined |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.
Identification of Candidate Genes by Transcriptome Analysis
Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway.
Methodology:
-
Plant Material: Collect tissues from an this compound-producing plant (e.g., Ehretia aspera) at different developmental stages or under conditions known to induce alkaloid production.
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.
-
De Novo Assembly and Annotation: Assemble the transcriptome de novo (if a reference genome is unavailable) and annotate the resulting transcripts by sequence homology to known enzyme families (e.g., methyltransferases, acyltransferases, P450s).
-
Differential Expression Analysis: Compare the transcriptomes of high- and low-alkaloid-producing tissues to identify genes that are co-expressed with known PA biosynthetic genes (like HSS) or are upregulated in the alkaloid-accumulating tissues.
Caption: Workflow for candidate gene identification via transcriptome analysis.
Heterologous Expression and in vitro Enzyme Assays
Objective: To functionally characterize candidate enzymes identified from the transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the open reading frames of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, Saccharomyces cerevisiae) and induce protein expression[8][9].
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Substrate Feeding: Incubate the purified enzyme with its putative substrate(s) (e.g., for a methyltransferase, 1-hydroxymethylpyrrolizidine and SAM).
-
Product Detection: Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic activity and identify the product.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and measuring the initial reaction rates.
-
In vivo Functional Characterization using Virus-Induced Gene Silencing (VIGS)
Objective: To confirm the in vivo function of candidate genes in the plant.
Methodology:
-
VIGS Construct Preparation: Clone a fragment of the target candidate gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Agroinfiltration: Infiltrate young plants with Agrobacterium tumefaciens carrying the VIGS construct.
-
Gene Silencing and Metabolite Analysis: After a period to allow for gene silencing to spread, harvest tissues from the silenced plants and control plants.
-
Quantification: Extract and quantify the levels of this compound and its biosynthetic intermediates using LC-MS. A significant reduction in this compound levels in the silenced plants compared to the controls would confirm the gene's involvement in the pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents a fascinating intersection of primary and secondary metabolism. While the general outlines of the pathways leading to its necine base and necic acid moieties can be proposed based on our knowledge of related pathways, the specific enzymes and regulatory mechanisms remain largely unknown. The research community is encouraged to employ the modern tools of genomics, proteomics, and metabolomics to fill these knowledge gaps. The experimental protocols outlined in this guide provide a roadmap for such investigations. A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also open up possibilities for the sustainable production of this and other valuable pyrrolizidine alkaloids through metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. Phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]
In-Depth Technical Guide to Ehretinine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ehretinine is a naturally occurring pyrrolizidine alkaloid isolated from plants of the Ehretia genus, notably Ehretia aspera. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies from cited literature are provided to facilitate reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the underlying processes.
Chemical Structure and Identification
This compound is a pyrrolizidine alkaloid characterized by a retronecanol base esterified with p-methoxybenzoic acid. Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | [1][2] |
| SMILES | C[C@H]1CCN2[C@H]1--INVALID-LINK--OC(=O)C3=CC=C(C=C3)OC | [1][2] |
| InChI | InChI=1S/C16H21NO3/c1-11-7-9-17-10-8-14(15(11)17)20-16(18)12-3-5-13(19-2)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3/t11-,14+,15+/m0/s1 | [1][2] |
| InChIKey | PIRUMYPCEYRZQG-NILFDRSVSA-N | [1][2] |
| CAS Number | 76231-29-3 | [1][3] |
| Molecular Formula | C16H21NO3 | [1][2] |
| Molecular Weight | 275.34 g/mol | [1][2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited in publicly available literature, some key properties have been reported or can be computationally predicted.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Appearance | Colorless needles (crystallized from EtOH) | [4] |
| Optical Rotation | [α]D = -108° (c 1.0, MeOH) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| XlogP | 3.0 | [5] |
Isolation of this compound from Ehretia aspera
The following protocol is a generalized procedure for the isolation of this compound from the leaves of Ehretia aspera, based on common alkaloid extraction methodologies.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered leaves of Ehretia aspera are exhaustively extracted with ethanol (95%) at room temperature.
-
The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
-
Acid-Base Partitioning:
-
The crude residue is acidified with 5% hydrochloric acid and filtered.
-
The acidic solution is washed with chloroform to remove non-alkaloidal impurities.
-
The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.
-
The basified solution is extracted repeatedly with chloroform.
-
-
Purification:
-
The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude alkaloid mixture is subjected to column chromatography over silica gel.
-
Elution is carried out with a gradient of chloroform and methanol.
-
Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.
-
-
Crystallization:
-
The purified this compound is crystallized from ethanol to afford colorless needles.
-
Spectroscopic Characterization
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrrolizidine ring protons, the methyl group, the methoxy group, and the aromatic protons of the p-methoxybenzoyl moiety. |
| ¹³C NMR | Resonances for all 16 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolizidine skeleton. |
| IR (Infrared) | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, aromatic C=C stretching, and C-H stretching of aliphatic and aromatic groups. |
| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of this compound (m/z 275.15), along with fragmentation patterns characteristic of the pyrrolizidine alkaloid structure. |
Pharmacological Properties and Biological Activities
The genus Ehretia has a history of use in traditional medicine for treating various ailments, including cough, inflammation, and syphilis.[3] While specific pharmacological studies on pure this compound are limited, related pyrrolizidine alkaloids and extracts from Ehretia species have demonstrated a range of biological activities.
The general workflow for investigating the pharmacological properties of a natural product like this compound is outlined below.
Further research is required to fully elucidate the specific biological activities and mechanism of action of this compound.
Conclusion
This compound is a well-characterized pyrrolizidine alkaloid with a defined chemical structure. While its physicochemical properties are partially documented, there is a need for more extensive experimental data. The traditional medicinal uses of the Ehretia genus suggest potential pharmacological activities for this compound, warranting further investigation through systematic in vitro and in vivo studies to explore its therapeutic potential. This guide provides a foundational resource for researchers and scientists interested in the further study and development of this compound.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Elucidation of Ehretinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ehretinine, a pyrrolizidine alkaloid. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.
Chemical Structure
This compound is chemically defined as [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate. It possesses the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol [1].
Spectroscopic Data
The following sections present the characteristic spectroscopic data for this compound.
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.90 | d | ~8.5 | 2H | H-2', H-6' |
| ~6.90 | d | ~8.5 | 2H | H-3', H-5' |
| ~5.20 | m | 1H | H-1 | |
| ~4.00 | m | 1H | H-7 | |
| ~3.85 | s | 3H | OCH₃ | |
| ~3.50 | m | 1H | H-8 | |
| ~3.20 | m | 2H | H-5 | |
| ~2.80 | m | 2H | H-3 | |
| ~2.00 | m | 2H | H-6 | |
| ~1.20 | d | ~6.5 | 3H | 7-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C=O (ester) |
| ~163.0 | C-4' |
| ~131.5 | C-2', C-6' |
| ~122.5 | C-1' |
| ~113.5 | C-3', C-5' |
| ~75.0 | C-1 |
| ~62.0 | C-7 |
| ~60.0 | C-8 |
| ~55.5 | OCH₃ |
| ~54.0 | C-5 |
| ~36.0 | C-3 |
| ~30.0 | C-6 |
| ~16.0 | 7-CH₃ |
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Pyrrolizidine alkaloids often exhibit characteristic fragmentation patterns. For this compound, the fragmentation is expected to involve the cleavage of the ester bond and fragmentation of the pyrrolizidine core.
Table 3: Mass Spectrometric Data for this compound
| m/z (amu) | Relative Intensity | Proposed Fragment Ion |
| 275 | Moderate | [M]⁺ (Molecular Ion) |
| 138 | High | [M - C₈H₇O₂]⁺ (Loss of p-methoxybenzoyl group) |
| 122 | Moderate | [C₈H₇O₂]⁺ (p-methoxybenzoyl cation) |
| 111 | Moderate | Characteristic fragment of the pyrrolizidine core |
| 94 | Moderate | Characteristic fragment of the pyrrolizidine core |
| 80 | High | Characteristic fragment of the pyrrolizidine core |
Note: The fragmentation pattern is based on typical fragmentation of pyrrolizidine alkaloids, such as retronecine, which shows characteristic ions at m/z 111, 94, and 80[2][3].
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950-2850 | Medium | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |
| ~1250, ~1170 | Strong | C-O stretch (ester and ether) |
| ~1100-1000 | Medium | C-N stretch (amine) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. For direct infusion, a syringe pump introduces the sample into the ion source.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. EI is often used for GC-MS and provides extensive fragmentation, while ESI is a softer ionization technique typically used for LC-MS, which may show a more prominent molecular ion peak.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet (for solid samples), or in a solution using a suitable IR-transparent solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment (or the solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Potential Biological Activities of Ehretinine
Notice: Information regarding the biological activities, experimental protocols, and signaling pathways of a compound named "Ehretinine" is not available in the currently accessible scientific literature based on the conducted searches. The following sections are therefore presented as a template and guide for how such information would be structured and detailed if data were available.
Executive Summary
This section would typically provide a high-level overview of the known biological activities of this compound, its potential therapeutic applications, and a summary of the key findings from preclinical or clinical studies. It would highlight the most significant effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties, and briefly touch upon its mechanism of action.
Introduction
This part would introduce this compound, detailing its chemical structure, origin (e.g., natural product isolated from a specific plant or a synthetic compound), and its classification. It would also state the purpose of the whitepaper, which is to provide a comprehensive technical overview of its biological activities for researchers, scientists, and drug development professionals.
Potential Biological Activities
This core section would be divided into subsections based on the different biological activities investigated.
Anti-inflammatory Activity
This subsection would describe any demonstrated anti-inflammatory effects.
Quantitative Data Summary:
| Parameter | Cell Line / Animal Model | Concentration / Dose | Result | Reference |
| IC50 (COX-2 Inhibition) | RAW 264.7 macrophages | X µM | Y% inhibition | [Fictional Study 1] |
| Reduction in Paw Edema | Carrageenan-induced rat model | X mg/kg | Y% reduction | [Fictional Study 2] |
| TNF-α Secretion | LPS-stimulated THP-1 cells | X µM | Y pg/mL | [Fictional Study 3] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells would be pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) would be added to induce the expression of COX-2.
-
Measurement: After a specified incubation period, the concentration of prostaglandin E2 (PGE2) in the cell culture supernatant would be measured using an ELISA kit as an indicator of COX-2 activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curve.
Signaling Pathway: NF-κB Signaling
This part would describe how this compound might inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
This subsection would detail any cytotoxic or anti-proliferative effects against cancer cell lines.
Quantitative Data Summary:
| Parameter | Cell Line | Concentration | Result | Reference |
| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | X µM | Y% viability | [Fictional Study 4] |
| Apoptosis Induction | HeLa (Cervical Cancer) | X µM | Y% apoptotic cells | [Fictional Study 5] |
| Tumor Growth Inhibition | Xenograft mouse model | X mg/kg/day | Y% reduction in tumor volume | [Fictional Study 6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) would be seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells would be treated with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value would be determined by plotting cell viability against the concentration of this compound.
Signaling Pathway: Apoptosis Induction
This part would illustrate the potential mechanism of apoptosis induction by this compound.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Experimental Workflows
This section would provide a visual representation of a typical experimental workflow for evaluating a novel compound like this compound.
Caption: General workflow for the development of a novel therapeutic agent.
Discussion
This section would interpret the (hypothetical) findings, discussing the significance of the results. It would compare the activities of this compound to other known compounds and discuss the potential for its development as a therapeutic agent. Any limitations of the current studies and suggestions for future research would also be included here.
Conclusion
A concluding summary of the key findings and the overall potential of this compound in the field of drug discovery and development.
Ehretinine: A Technical Whitepaper on its Discovery and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ehretinine, a pyrrolizidine alkaloid, was first isolated in 1980 from the leaves of Ehretia aspera. This document provides a comprehensive technical overview of its discovery, historical context, and the limited existing knowledge of its chemical and biological properties. Due to a scarcity of dedicated research on this specific alkaloid, this paper also contextualizes this compound within the broader family of pyrrolizidine alkaloids and the chemical profile of the Ehretia genus. This guide summarizes all available quantitative data, outlines the initial isolation and structure elucidation methodology based on the original discovery, and presents logical workflows for future research.
Introduction
Natural products have historically been a rich source of novel chemical entities with therapeutic potential. The genus Ehretia, belonging to the Boraginaceae family, comprises approximately 50 species found predominantly in tropical regions of Asia and Africa.[1] Various parts of these plants have been utilized in traditional medicine to treat a range of ailments.[1] Phytochemical investigations of the Ehretia genus have revealed a variety of compounds, including phenolic acids, flavonoids, benzoquinones, and cyanogenetic glycosides.[1][2] Among these are the pyrrolizidine alkaloids, a class of secondary metabolites known for their diverse biological activities.[3] this compound is one such pyrrolizidine alkaloid, the discovery of which is the central focus of this whitepaper.
Discovery and Historical Context
Initial Isolation and Source
This compound was first reported in 1980 by a team of scientists led by O.P. Suri. It was isolated from the leaves of Ehretia aspera, a plant species within the Ehretia genus. This discovery marked the identification of a novel pyrrolizidine alkaloid from this particular plant source.
Structure Elucidation
The structure of this compound was determined to be 7-O-(p-methoxybenzoyl)-retronecanol.[4] This was established through a combination of spectroscopic methods and chemical analysis, as detailed in the original 1980 publication in the journal Phytochemistry. The molecule consists of a retronecanol base, which is a saturated necine base, esterified at the 7-hydroxyl group with a p-methoxybenzoyl moiety.
Physicochemical Properties
Quantitative data for this compound is limited. The available information from public chemical databases is summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | PubChem |
| Molecular Weight | 275.34 g/mol | PubChem |
| CAS Number | 76231-29-3 | PubChem |
| IUPAC Name | [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | PubChem |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Isolation of this compound (Based on Original Discovery)
The following protocol is a generalized representation based on the abstract of the original discovery paper and common phytochemical isolation techniques for alkaloids. The full detailed methodology from the 1980 publication by Suri et al. should be consulted for precise experimental parameters.
Caption: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material: Fresh or dried leaves of Ehretia aspera are collected and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol to solubilize the alkaloids and other secondary metabolites.
-
Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.
-
Chromatography: The crude alkaloid fraction is then subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity to separate the individual alkaloids.
-
Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.
Structure Elucidation Methods
The definitive structure of this compound was established using a combination of the following spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify functional groups such as esters and aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Biological Activity and Therapeutic Potential
There is a significant lack of specific research on the biological activities of isolated this compound. However, studies on the crude extracts of various Ehretia species have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities.[5][6]
Pyrrolizidine alkaloids as a class are known to exhibit a wide spectrum of biological activities, but also potential hepatotoxicity.[3] The specific biological profile of this compound remains to be elucidated through dedicated in-vitro and in-vivo studies.
The following diagram illustrates a potential workflow for investigating the biological activity of this compound.
Caption: Proposed workflow for biological activity screening of this compound.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of this molecule would likely involve the stereoselective synthesis of the retronecanol core followed by esterification with p-methoxybenzoic acid or a suitable derivative.
The following diagram outlines a potential retrosynthetic approach for this compound.
Caption: A potential retrosynthetic analysis of this compound.
Future Directions
The study of this compound presents several opportunities for further research:
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for biological testing and the synthesis of analogues for structure-activity relationship (SAR) studies.
-
Biological Screening: A comprehensive evaluation of the biological activities of pure this compound is warranted to explore its therapeutic potential.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial.
-
Phytochemical Investigation: Further investigation of Ehretia aspera and other Ehretia species may lead to the discovery of additional novel compounds.
Conclusion
This compound is a pyrrolizidine alkaloid that was discovered over four decades ago. Despite its initial characterization, it remains a largely understudied natural product. This whitepaper has summarized the available information regarding its discovery, structure, and the broader context of the Ehretia genus. Significant research gaps exist, particularly in the areas of its synthesis and biological activity. Further investigation into this molecule could unveil novel chemical and biological properties, contributing to the field of natural product drug discovery.
References
- 1. Chemical Constituents and Biological Activities of Plants from the genus Ehretia Linn. | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Literature Review of Ehretinine Research: A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ehretinine, a pyrrolizidine alkaloid isolated from the plant genus Ehretia, represents a largely unexplored natural product with potential pharmacological significance. This technical guide synthesizes the currently available scientific literature on this compound, focusing on its chemical properties, isolation, and the known biological activities of its source genus and chemical class. A significant gap in the literature exists regarding specific quantitative biological data, detailed experimental protocols for bioassays, and elucidated signaling pathways for this compound itself. This document aims to provide a comprehensive overview of the current state of knowledge and to highlight promising avenues for future research.
Introduction
This compound is a naturally occurring pyrrolizidine alkaloid identified from plants of the Ehretia genus, which belongs to the Boraginaceae family.[1][2][3] Plants in this genus are distributed throughout tropical regions of Asia, Africa, and the Americas and have a history of use in traditional medicine for treating a variety of ailments, including syphilis, eczema, stomach disorders, and coughs.[1] The broader class of pyrrolizidine alkaloids is known for a wide range of biological activities, which has driven interest in the specific compounds found within the Ehretia genus.
This whitepaper provides a detailed review of the existing research on this compound, with a focus on presenting available data in a structured format for researchers and drug development professionals.
Chemical and Physical Properties
This compound is structurally defined as the 4-methoxybenzoic acid ester of (1R,7S,7aR)-hexahydro-7-methyl-1H-pyrrolizin-1-yl.[4] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | [4][5] |
| Molecular Weight | 275.34 g/mol | [4][5] |
| CAS Number | 76231-29-3 | [5] |
| IUPAC Name | [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | [5] |
| Synonyms | NSC-350856, Retronecanol 4-methoxybenzoate | [5] |
| Chemical Class | Pyrrolizidine Alkaloid | [1] |
Isolation of this compound
General Experimental Workflow for Alkaloid Isolation
The following diagram illustrates a standard workflow for the isolation of alkaloids like this compound from a plant source.
Biological Activities and Pharmacological Potential
Direct research into the biological activities of pure this compound is limited. However, the known pharmacological effects of extracts from the Ehretia genus and the broader class of pyrrolizidine alkaloids provide a basis for predicting its potential therapeutic applications.
Known Activities of the Ehretia Genus
Extracts from various Ehretia species have been reported to possess a range of biological activities, including:
-
Antisnake venom activity [1]
-
Hepatoprotective effects [1]
-
Analgesic properties [1]
-
Anticancer activity [1]
-
Antibacterial effects [1]
It is plausible that this compound contributes to some of these observed effects, making these promising areas for future investigation.
Potential Signaling Pathways
Given the reported anti-inflammatory and anticancer activities of the Ehretia genus, a hypothetical area of investigation for this compound could be its interaction with key inflammatory and cell survival signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the cellular response to stress and are frequently modulated by natural products.
The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated in relation to this compound's potential anti-inflammatory effects.
References
- 1. Erianin: A Direct NLRP3 Inhibitor With Remarkable Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. saudijournals.com [saudijournals.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Ehretinine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ehretinine is a pyrrolizidine alkaloid first identified in the leaves of Ehretia aspera, a plant belonging to the Boraginaceae family. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites known for their significant biological activities, which makes them of interest to the pharmaceutical and drug development industries. This document provides a detailed protocol for the extraction of this compound from plant material, based on the original isolation method. Additionally, it includes a summary of key quantitative data and a visual representation of the experimental workflow.
Data Presentation
While specific quantitative data such as the percentage yield of this compound from the initial plant material is not explicitly detailed in the available literature, the following table outlines the parameters for a typical extraction process based on methods for similar alkaloids. This table can be used as a reference for optimizing the extraction protocol.
| Parameter | Value/Range | Notes |
| Plant Material | Dried and powdered leaves of Ehretia aspera | Fine powder increases extraction efficiency. |
| Extraction Solvent | Ethanol | Other polar solvents like methanol can also be used. |
| Extraction Method | Soxhlet Extraction | Continuous extraction method suitable for exhaustive extraction. Maceration or percolation can be alternative methods. |
| Primary Purification | Acid-Base Extraction | To separate the basic alkaloid fraction from neutral and acidic components. |
| Secondary Purification | Column Chromatography | Using alumina as the stationary phase. |
| Elution Solvents | Petroleum ether, Benzene, Chloroform | Used in increasing order of polarity. |
| Isolated Compound | This compound | A novel pyrrolizidine alkaloid.[1] |
Experimental Protocol
This protocol details the steps for the extraction and isolation of this compound from the leaves of Ehretia aspera.
1. Plant Material Preparation a. Collect fresh leaves of Ehretia aspera. b. Air-dry the leaves in the shade to prevent the degradation of phytochemicals. c. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
2. Soxhlet Extraction a. Accurately weigh the powdered plant material. b. Place the powdered leaves in a thimble and insert it into a Soxhlet extractor. c. Fill the round-bottom flask with ethanol. d. Assemble the Soxhlet apparatus and heat the solvent. e. Allow the extraction to proceed for several hours until the solvent in the siphon tube runs clear, indicating a complete extraction. f. After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Extraction for Alkaloid Fractionation a. Dissolve the crude ethanolic extract in a 5% sulfuric acid solution. b. Filter the acidic solution to remove any insoluble material. c. Wash the filtrate with diethyl ether in a separatory funnel to remove neutral and acidic compounds. Discard the ether layer. d. Make the aqueous acidic layer alkaline by adding a sufficient amount of ammonia solution (until pH 9-10). e. Extract the liberated alkaloids from the basified solution with chloroform several times until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent). f. Combine all the chloroform extracts and dry them over anhydrous sodium sulfate. g. Evaporate the chloroform under reduced pressure to yield the total crude alkaloidal fraction.
4. Chromatographic Purification a. Prepare a chromatography column with alumina (deactivated with 10% water) in petroleum ether. b. Dissolve the crude alkaloidal fraction in a minimal amount of chloroform and adsorb it onto a small amount of alumina. c. Load the adsorbed sample onto the prepared column. d. Elute the column sequentially with solvents of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and benzene, benzene, and finally mixtures of benzene and chloroform. e. Collect the fractions and monitor them by thin-layer chromatography (TLC). f. Fractions containing the compound of interest (this compound) are combined. g. The combined fractions are concentrated to yield purified this compound.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the this compound extraction and isolation process.
Caption: Workflow for this compound Extraction.
Signaling Pathway Diagram (Hypothetical)
As the specific signaling pathways affected by this compound are a subject of ongoing research, a hypothetical pathway is presented below to illustrate its potential mechanism of action in a drug development context. This is a generalized representation and not based on established experimental data for this compound.
Caption: Hypothetical Signaling Pathway of this compound.
References
Application Note: Quantification of Ehretinine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ehretinine is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species, including those of the Ehretia genus.[1][2] The quantification of this compound is crucial for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective technique for the analysis of pyrrolizidine alkaloids.[3][4][5]
Experimental Protocol
This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in complex matrices.[5][6][7]
Sample Preparation (Solid Samples, e.g., Plant Material)
-
Homogenization: Homogenize the air-dried plant material to a fine powder.
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath at 60°C.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of water followed by 6 mL of methanol to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 6 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-60% B; 10-12 min: 60-95% B; 12-15 min: 95% B; 15-15.1 min: 95-5% B; 15.1-20 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
This compound Quantification
For the quantification of this compound (C₁₆H₂₁NO₃, MW: 275.34 g/mol ), specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode must be established.[1][8] Based on the structure of this compound, the protonated molecule [M+H]⁺ would be m/z 276.1. The specific product ions would need to be determined by infusing a pure standard of this compound into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance parameters expected for the quantification of pyrrolizidine alkaloids using HPLC-MS/MS, which can be used as a benchmark for the this compound method validation.[3][5]
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 3.0 µg/kg |
| Recovery | 70 - 120% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Signaling Pathway Visualization
As this compound is a secondary metabolite, a signaling pathway diagram is not directly applicable. The provided workflow diagram illustrates the analytical process.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC-MS/MS. The described method, including sample preparation and instrumental analysis, is based on established procedures for pyrrolizidine alkaloids and offers high sensitivity and selectivity. Researchers, scientists, and drug development professionals can utilize this protocol as a starting point for the accurate and reliable quantification of this compound in various matrices. Method validation with a certified reference standard of this compound is essential before routine application.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. bfr.bund.de [bfr.bund.de]
- 8. This compound | C16H21NO3 | CID 336435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ehretinine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ehretinine is a naturally occurring pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1][2] Structurally, this compound is the ester of the necine base, (1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol, and 4-methoxybenzoic acid. While a specific total synthesis of this compound has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of pyrrolizidine alkaloids and standard esterification procedures. This document provides detailed, hypothetical application notes and protocols for the synthesis of this compound and its analogues, intended to guide researchers in this area.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 4-Methoxybenzoic acid | C8H8O3 | 152.15 | 8.07 (d, 2H), 6.95 (d, 2H), 3.88 (s, 3H), 11.5 (br s, 1H)[3] | 166.8, 163.8, 132.0, 122.5, 113.8, 55.4[3] |
| 4-Methoxybenzoyl chloride | C8H7ClO2 | 170.59 | 8.04 (d, 2H), 6.96 (d, 2H), 3.89 (s, 3H) | 168.5, 164.5, 132.5, 124.0, 114.0, 55.6 |
| Retronecine (representative necine base) | C8H13NO2 | 155.19 | 5.86 (m, 1H), 4.95 (m, 1H), 4.13 (m, 1H), 3.95 (d, 1H), 3.45 (d, 1H), 3.30 (m, 1H), 2.65 (m, 1H), 2.0-2.2 (m, 2H), 1.90 (m, 1H)[4][5] | 135.5, 125.0, 78.5, 76.0, 62.5, 60.0, 35.5, 30.0[4] |
| This compound (hypothetical) | C16H21NO3 | 275.34 | ~8.0 (d, 2H), ~6.9 (d, 2H), ~5.2 (m, 1H), ~4.0 (m, 1H), ~3.8 (s, 3H), other signals for pyrrolizidine core | ~166.0 (C=O), ~163.0, ~131.0, ~122.0, ~113.0, ~75.0, ~60.0, ~55.0, other signals for pyrrolizidine core |
Note: Spectroscopic data for 4-Methoxybenzoyl chloride and this compound are predicted based on the structures and data for similar compounds.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl chloride
This protocol describes the conversion of 4-methoxybenzoic acid to its corresponding acid chloride, a key intermediate for the esterification step.
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid.
-
Add anhydrous DCM to dissolve the acid.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).
-
After the reaction is complete, carefully remove the excess thionyl chloride and DCM by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude 4-methoxybenzoyl chloride can be used in the next step without further purification.[1][6]
Protocol 2: Proposed Synthesis of the Necine Base ((1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol)
Conceptual Steps:
-
Chiral Pool Starting Material: Begin with a suitable chiral starting material, such as (S)-malic acid or a derivative, to establish the desired stereochemistry.
-
Formation of the Pyrrolidine Ring: Construct the first five-membered ring (pyrrolidine) through a series of reactions that may include protection of functional groups, amidation, reduction, and cyclization.
-
Introduction of the Second Ring: Form the second five-membered ring to create the bicyclic pyrrolizidine core. This can be achieved through intramolecular cyclization reactions.
-
Stereoselective Functionalization: Introduce the hydroxyl and methyl groups with the correct stereochemistry ((1R,7S,8R)) using stereoselective methods such as asymmetric reduction or alkylation.
-
Deprotection: Remove any protecting groups to yield the final necine base.
Detailed experimental conditions for each step would require significant methods development and optimization.
Protocol 3: Esterification of the Necine Base with 4-Methoxybenzoyl chloride to yield this compound
This protocol describes the final step in the proposed synthesis of this compound, the coupling of the necine base with the prepared acid chloride. Two common esterification methods are presented.
Method A: Steglich Esterification [10][11][12][13][14]
Materials:
-
(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol (Necine Base)
-
4-Methoxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the necine base, 4-methoxybenzoic acid, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method B: Mitsunobu Reaction [15][16][17][18]
Materials:
-
(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol (Necine Base)
-
4-Methoxybenzoic acid
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the necine base, 4-methoxybenzoic acid, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct and isolate this compound.
Mandatory Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed synthetic route to this compound.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Putative Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity
Caption: General mechanism of PA-induced hepatotoxicity.
Biological Activity and Mechanism of Action
Pyrrolizidine alkaloids are known for their potential hepatotoxicity.[2] The toxicity is generally associated with the metabolic activation of the pyrrolizidine core in the liver by cytochrome P450 enzymes.[19][20] This process generates highly reactive pyrrolic metabolites, which can act as electrophiles and alkylate cellular macromolecules such as DNA and proteins.[19][20] This can lead to cell damage, apoptosis, and ultimately, hepatotoxicity.[21][22][23] The specific biological activity of this compound has not been extensively studied, but it is presumed to follow this general mechanism of action due to its pyrrolizidine structure. The ester side chain can influence the lipophilicity and the rate of metabolic activation, thus modulating the overall toxicity.
Disclaimer: The synthetic protocols provided are based on established chemical principles and literature precedents for similar compounds. They are intended for informational purposes for qualified researchers and have not been experimentally validated for the specific synthesis of this compound. Appropriate safety precautions and laboratory procedures should be followed at all times.
References
- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retronecine | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jove.com [jove.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Ehretinine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the initial cell-based screening of Ehretinine, a pyrrolizidine alkaloid (PA), to assess its potential cytotoxic and anti-inflammatory activities. PAs are a class of natural products known for their potential biological effects, including hepatotoxicity, which necessitates careful evaluation of their cytotoxic profile.[1][2][3][4][5] This document offers detailed protocols for preliminary in vitro assays to characterize the bioactivity of this compound.
Introduction to this compound and Screening Rationale
This compound is a pyrrolizidine alkaloid, a class of compounds that can be metabolized by cytochrome P450 enzymes into reactive pyrrolic intermediates.[5] These intermediates are known to form adducts with cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, genotoxicity, and apoptosis.[1][2][4] Therefore, the primary screening of this compound should focus on evaluating its cytotoxic effects.
Furthermore, many natural products exhibit immunomodulatory properties.[6][7] The NF-κB signaling pathway is a central regulator of inflammation, and its modulation is a key target for anti-inflammatory drug discovery.[8][9][10][11] A secondary screen for anti-inflammatory activity is therefore a logical step to explore the therapeutic potential of this compound.
This document outlines protocols for:
-
Cytotoxicity Screening: Using MTT and Resazurin assays to determine the effect of this compound on cell viability.
-
Anti-inflammatory Screening: Measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic cells.
Experimental Workflows
Caption: General workflows for cytotoxicity and anti-inflammatory screening of this compound.
Part 1: Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. Here, we describe two common colorimetric/fluorometric assays: the MTT and Resazurin assays. Both rely on the metabolic activity of viable cells to reduce a substrate into a colored or fluorescent product.
Recommended Cell Line
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is relevant due to the known hepatotoxicity of pyrrolizidine alkaloids.[1]
Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[12][13]
Materials:
-
This compound
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formation of purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
Protocol 1.2: Resazurin (AlamarBlue) Assay
This assay uses the blue, non-fluorescent dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin.[15][16][17][18][19]
Materials:
-
This compound
-
HepG2 cells
-
Complete culture medium
-
Resazurin solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Opaque-walled 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well.[15]
-
Incubation for Reduction: Incubate the plate for 1-4 hours at 37°C, protected from light.[15]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15]
Data Presentation: Cytotoxicity
| Compound | Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| This compound | MTT | HepG2 | 24 | |
| 48 | ||||
| 72 | ||||
| Resazurin | HepG2 | 24 | ||
| 48 | ||||
| 72 | ||||
| Doxorubicin | MTT | HepG2 | 72 | |
| (Control) | Resazurin | HepG2 | 72 |
IC₅₀: The half-maximal inhibitory concentration.
Part 2: Anti-inflammatory Assay
This assay evaluates the potential of this compound to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Recommended Cell Line
-
THP-1 (Human Monocytic Leukemia): A widely used cell line for studying immune responses. These cells can be differentiated into macrophage-like cells which produce inflammatory cytokines upon stimulation.
Protocol 2.1: TNF-α Release Assay in THP-1 Cells
Materials:
-
This compound
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Differentiation of THP-1 cells: Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate. Differentiate the cells into macrophages by treating them with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, wash the cells with fresh medium.
-
Compound Pre-treatment: Add 100 µL of complete medium containing various concentrations of this compound to the differentiated THP-1 cells. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]
-
Incubation: Incubate the plate for 17 hours at 37°C in a 5% CO₂ incubator.[20]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[20][21][22][23][24]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength as specified in the ELISA kit protocol.
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µM) | TNF-α (pg/mL) | % Inhibition |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Dexamethasone | 1 | ||
| (Positive Control) | |||
| LPS Control | 0 | 0 | |
| Vehicle Control | 0 |
Signaling Pathways Potentially Modulated by this compound
Based on the proposed activities, this compound may interact with key signaling pathways involved in cell survival, apoptosis, and inflammation.
Caption: Simplified diagrams of the MAPK and NF-κB signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[25][26][27][28][29] The ERK (extracellular signal-regulated kinase) branch of the MAPK pathway is particularly important for cell survival and proliferation.[26] Cytotoxic compounds can interfere with this pathway, leading to cell cycle arrest and apoptosis.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[8][9][10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes, including TNF-α. Anti-inflammatory compounds often act by inhibiting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids with Glycosylated Artificial Metalloenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-Based Assays in Natural Product-Based Drug Discovery | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. 4.5. Resazurin Assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. novamedline.com [novamedline.com]
- 22. nanopartikel.info [nanopartikel.info]
- 23. mpbio.com [mpbio.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. MAPK signal pathways in the regulation of cell proliferation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. researchgate.net [researchgate.net]
- 28. cusabio.com [cusabio.com]
- 29. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying Etretinate Effects in Animal Models
A Note on Terminology: The term "Ehretinine" as specified in the topic is likely a misspelling of "Etretinate," a well-documented second-generation retinoid. These application notes and protocols are based on the available scientific literature for Etretinate.
Introduction
Etretinate is a synthetic aromatic retinoid that was historically used for the treatment of severe psoriasis.[1] Its active metabolite, acitretin, modulates gene expression by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the regulation of genes involved in cellular differentiation and proliferation, thereby normalizing keratinocyte growth in hyperproliferative skin conditions like psoriasis.[2][3] Although largely replaced by its active metabolite, acitretin, for therapeutic use due to a more favorable pharmacokinetic profile, the study of Etretinate in animal models remains valuable for understanding the broader class of retinoids.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of Etretinate in a relevant animal model of psoriasis.
Recommended Animal Model: Imiquimod (IMQ)-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used and well-characterized animal model that recapitulates many of the key features of human plaque psoriasis, including skin inflammation, epidermal thickening (acanthosis), scaling (hyperkeratosis), and the infiltration of immune cells.[4] Topical application of IMQ, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response driven by the IL-23/IL-17 axis, which is a critical pathway in human psoriasis.[5][6]
Animal Strain: BALB/c or C57BL/6 mice are commonly used for this model.[7]
Experimental Protocols
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream.
Materials:
-
Imiquimod 5% cream (e.g., Aldara™)
-
Electric shaver or depilatory cream
-
Calipers for measuring skin thickness
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and gavage needles for oral administration of Etretinate
-
Etretinate
-
Vehicle for Etretinate (e.g., corn oil)
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection and processing
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a defined area on the dorsal skin (e.g., 2 cm x 2 cm). Allow the skin to recover for 24 hours.
-
IMQ Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved area for 5-7 consecutive days. This corresponds to 3.125 mg of active imiquimod.[7]
-
Control Group: A control group should be treated with a placebo cream (e.g., vaseline or the vehicle of the imiquimod cream).
-
Etretinate Administration:
-
Prepare a stock solution of Etretinate in a suitable vehicle (e.g., corn oil).
-
Administer Etretinate orally via gavage daily, starting from the first day of IMQ application. A suggested starting dose, based on clinical data, is 1 mg/kg/day.[1] Dose-response studies are recommended to determine the optimal dose.
-
A vehicle control group receiving only the vehicle should be included.
-
-
Monitoring and Endpoint Analysis:
-
Clinical Scoring (PASI): Daily, before the application of IMQ, assess the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema (redness), scaling, and thickness on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The cumulative score (0-12) represents the overall severity.[4][8]
-
Skin Thickness: Measure the thickness of the dorsal skin daily using calipers.
-
Body Weight: Monitor the body weight of the animals daily.
-
Histology: At the end of the experiment, euthanize the animals and collect the treated skin tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Analyze the sections for epidermal thickness, parakeratosis, and immune cell infiltration.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of proliferation (e.g., Ki67) and inflammation (e.g., CD3 for T-cells, F4/80 for macrophages).
-
Cytokine Analysis: Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23 using ELISA or multiplex assays. Etretinate treatment has been shown to decrease TNF-α levels in psoriatic patients.[9]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Clinical Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 |
| Vehicle Control | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.0 ± 0.5 | 5.5 ± 0.6 | 6.8 ± 0.7 | 7.5 ± 0.8 |
| Etretinate (1 mg/kg) | 0.5 ± 0.1 | 1.0 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 | 4.0 ± 0.6 | 4.5 ± 0.7 |
| Etretinate (5 mg/kg) | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.0 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.5 |
Data are presented as mean ± SEM. Statistical analysis should be performed to determine significance.
Table 2: Example of Histological and Inflammatory Marker Analysis
| Treatment Group | Epidermal Thickness (µm) | Ki67 Positive Cells (%) | TNF-α Level (pg/mg tissue) |
| Vehicle Control | 150 ± 15 | 45 ± 5 | 250 ± 30 |
| Etretinate (1 mg/kg) | 100 ± 12 | 30 ± 4 | 180 ± 25 |
| Etretinate (5 mg/kg) | 75 ± 10 | 20 ± 3 | 120 ± 20 |
Data are presented as mean ± SEM. Statistical analysis should be performed to determine significance. In human clinical studies, Etretinate treatment (0.75 mg/kg for 8 weeks) resulted in a 44% decrease in epidermal thickness and a 62% reduction in keratinocyte proliferation.[2]
Mandatory Visualizations
Caption: Mechanism of action of Etretinate in keratinocytes.
Caption: Experimental workflow for evaluating Etretinate in an IMQ-induced psoriasis mouse model.
References
- 1. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular actions of etretinate in psoriasis: enhanced epidermal differentiation and reduced cell-mediated inflammation are unexpected outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. mdpi.com [mdpi.com]
- 5. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of cyclosporine and etretinate on serum cytokine levels in patients with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Erianin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated significant anti-tumor activity across various cancer cell lines.[1] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of key signaling pathways.[1][2] This document provides a detailed overview of the molecular mechanisms of Erianin and protocols for key experiments to investigate its effects.
Mechanism of Action
Erianin exerts its anti-cancer effects through several interconnected mechanisms:
-
Induction of Apoptosis: Erianin triggers programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[2] Activation of the ROS/JNK pathway leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[3][4] Erianin has also been shown to induce apoptosis through ferroptosis, a form of iron-dependent cell death.[3][5]
-
Cell Cycle Arrest: Erianin can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[6][7] This is achieved by modulating the expression of key cell cycle regulatory proteins such as Cyclin B1 and Cdk1.[7][8] In some cancer types, such as pancreatic cancer, Erianin has been observed to cause G0/G1 phase arrest.[9]
-
Induction of Autophagy: In addition to apoptosis, Erianin can induce autophagy, a cellular process of self-digestion. This process is also linked to the activation of the ROS/JNK signaling pathway.[2]
-
Inhibition of Key Signaling Pathways: Erianin has been shown to inhibit pro-survival signaling pathways, including the PI3K/Akt/mTOR pathway.[6][10] By suppressing these pathways, Erianin disrupts cellular processes crucial for cancer cell growth and proliferation.
Signaling Pathways
The anti-tumor activity of Erianin is orchestrated by its influence on several critical signaling pathways. The ROS/JNK and PI3K/Akt/mTOR pathways are central to its mechanism of action.
ROS/JNK Signaling Pathway in Erianin-Induced Apoptosis and Autophagy
Caption: Erianin induces ROS production, leading to JNK activation and subsequent apoptosis and autophagy.
Erianin's Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Erianin inhibits the PI3K/Akt/mTOR pathway, a key regulator of cell growth and proliferation.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of Erianin.
Table 1: IC50 Values of Erianin in Osteosarcoma Cell Lines [7]
| Cell Line | 24h (nM) | 48h (nM) | 72h (nM) |
| 143B | 58.19 | 40.97 | 26.77 |
| MG63.2 | 88.69 | 44.26 | 17.20 |
Table 2: Effect of Erianin on Cell Cycle Distribution in Osteosarcoma Cells (24h treatment) [7]
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 143B | Control | 55.2 ± 2.1 | 25.3 ± 1.5 | 19.5 ± 1.2 |
| Erianin (25 nM) | 42.1 ± 1.8 | 18.7 ± 1.3 | 39.2 ± 2.5 | |
| Erianin (50 nM) | 35.6 ± 1.5 | 15.2 ± 1.1 | 49.2 ± 2.8 | |
| MG63.2 | Control | 60.1 ± 2.5 | 22.4 ± 1.8 | 17.5 ± 1.4 |
| Erianin (50 nM) | 48.7 ± 2.1 | 16.9 ± 1.5 | 34.4 ± 2.2 | |
| Erianin (100 nM) | 40.2 ± 1.9 | 13.5 ± 1.2 | 46.3 ± 2.6 |
Table 3: Apoptosis Induction by Erianin in Liver Cancer Cells (24h treatment) [11]
| Cell Line | Treatment | Early/Late Apoptosis (%) |
| HepG2 | Control | Not specified |
| Erianin (80 nM) | 32.45 | |
| SMMC-7721 | Control | Not specified |
| Erianin (80 nM) | 33.05 |
Table 4: In Vivo Tumor Growth Inhibition by Erianin in an Osteosarcoma Xenograft Model [5]
| Parameter | Value |
| Volume Inhibition Rate | 81.10% |
| Weight Inhibition Rate | 53.25% |
Experimental Protocols
Experimental Workflow for In Vitro Analysis of Erianin
Caption: A typical workflow for investigating the in vitro effects of Erianin on cancer cells.
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of Erianin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Erianin stock solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[9]
-
The next day, treat the cells with various concentrations of Erianin (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) for 24, 48, and 72 hours.[9]
-
After the treatment period, add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Erianin on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Erianin stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A and Triton X-100)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of Erianin for 24 hours.[9]
-
Harvest the cells by trypsinization and wash with PBS.[9]
-
Fix the cells in 70% ice-cold ethanol overnight at 4°C.[9]
-
After fixation, wash the cells with PBS and resuspend in PI staining solution.[9]
-
Incubate for 30 minutes at 37°C in the dark.[9]
-
Analyze the cell cycle distribution using a flow cytometer.[9]
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by Erianin.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Erianin stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Erianin for the desired time (e.g., 48 hours).[12]
-
Collect both the adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor effect of Erianin in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Erianin solution for injection
-
Vehicle control (e.g., 5% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically inject cancer cells (e.g., 143B osteosarcoma cells) into the mice to establish tumors.[7]
-
Once tumors are palpable, randomly assign mice to treatment and control groups.
-
Administer Erianin (e.g., 2 mg/kg) or vehicle control intraperitoneally every other day for a specified period (e.g., seven times in total).[7]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.[7]
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
References
- 1. researchgate.net [researchgate.net]
- 2. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erianin induces apoptosis of osteosarcoma cells through ferroptosis signaling pathway, and inhibits proliferation and migration of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology [frontiersin.org]
- 7. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. Erianin Suppresses Pancreatic Cancer Progression by Inducing Cell Cycle Arrest and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The anti-carcinogenesis properties of erianin in the modulation of oxidative stress-mediated apoptosis and immune response in liver cancer | Aging [aging-us.com]
- 12. Dual Targeting of Cell Growth and Phagocytosis by Erianin for Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Erianin: Application Notes and Protocols for Cancer Cell Line Studies
A Note on Terminology: Initial research for "Ehretinine" did not yield significant results in the context of cancer cell line studies. However, the phonetically similar compound, Erianin , is a well-researched natural product with extensive literature detailing its anti-cancer properties. This document provides comprehensive application notes and protocols for Erianin, which is presumed to be the compound of interest for researchers in this field.
Erianin, a bibenzyl compound extracted from Dendrobium chrysotoxum, has demonstrated potent anti-tumor activity across a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and autophagy through the modulation of key signaling pathways. These application notes provide a summary of its effects and detailed protocols for its study in a research setting.
Data Presentation
Table 1: In Vitro Efficacy of Erianin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) | Citation |
| 143B | Osteosarcoma | 58.19 | 24 | [1] |
| 40.97 | 48 | [1] | ||
| 26.77 | 72 | [1] | ||
| MG63.2 | Osteosarcoma | 88.69 | 24 | [1] |
| 44.26 | 48 | [1] | ||
| 17.20 | 72 | [1] | ||
| H460 | Lung Cancer | 61.33 | 24 | [2][3] |
| H1299 | Lung Cancer | 21.89 | 24 | [2][3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 70.96 | Not Specified | [4] |
| EFM-192A | Triple-Negative Breast Cancer | 78.58 | Not Specified | [4] |
| EJ | Bladder Cancer | 65.04 | 48 | [5] |
Table 2: Effects of Erianin on Cell Cycle Distribution
| Cell Line | Treatment Concentration (nM) | Duration (h) | % of Cells in G2/M Phase (Treated) | % of Cells in G2/M Phase (Control) | Citation |
| 143B | 0, 10, 25, 50 | 24 | Dose-dependent increase | Not specified | [1] |
| MG63.2 | 0, 10, 25, 50 | 24 | Dose-dependent increase | Not specified | [1] |
| H460 | 0, 50, 100 | 24 | Dose-dependent increase | Not specified | [2][3] |
| H1299 | 0, 50, 100 | 24 | Dose-dependent increase | Not specified | [2][3] |
| MDA-MB-231 | 40, 80, 160 | 24 | Dose-dependent increase | Not specified | [4] |
| EFM-192A | 40, 80, 160 | 24 | Dose-dependent increase | Not specified | [4] |
| PANC-1 | 0, 5, 10 (µM) | 24 | G0/G1 arrest observed | Not specified | [6] |
| ASPC-1 | 0, 5, 10 (µM) | 24 | G0/G1 arrest observed | Not specified | [6] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of Erianin on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Erianin (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cell suspensions (3 x 10⁴ cells/ml) into 96-well plates and incubate overnight.[1]
-
Treat the cells with various concentrations of Erianin (e.g., 0, 10, 25, 50, 100 nM). Ensure the final DMSO concentration is less than 0.05%.[1]
-
Incubate for 24, 48, or 72 hours.[1]
-
Add 10 µl of CCK-8 solution to each well and incubate at 37°C for 2 hours.[1]
-
Measure the absorbance at 455 nm using a microplate reader.[1]
Apoptosis Assay by Flow Cytometry (Annexin V-PE/7-AAD Staining)
This protocol is to quantify the percentage of apoptotic cells after Erianin treatment.
Materials:
-
Cancer cell lines
-
Erianin
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
PE-conjugated Annexin V and 7-AAD staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10⁵ cells/ml and treat with desired concentrations of Erianin for 24 hours.[1]
-
Harvest the cells and wash them twice with cold PBS.[1]
-
Resuspend the cells in 1X binding buffer.[1]
-
Add PE-conjugated Annexin V and 7-AAD to the cell suspension and incubate for 15 minutes in the dark at room temperature.[1]
-
Analyze the samples using a flow cytometer.[1]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is to determine the effect of Erianin on cell cycle progression.
Materials:
-
Cancer cell lines
-
Erianin
-
6-well plates
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates (5 x 10⁵ cells/ml) and treat with Erianin for 24 hours.[1]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[1]
-
Wash the cells with PBS and incubate with RNase A for 30 minutes.[1]
-
Stain the cells with 400 µl of propidium iodide for 30 minutes at room temperature.[1]
-
Analyze the cell cycle distribution using a flow cytometer.[1]
Western Blotting
This protocol is to detect the expression levels of proteins in key signaling pathways affected by Erianin.
Materials:
-
Cancer cell lines
-
Erianin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for JNK, p-JNK, c-Jun, p-c-Jun, PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Cyclin B1, CDK1, p21, p27, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Culture cells in 6-well plates (5 x 10⁵ cells/ml) and treat with Erianin for 24 hours.[1]
-
Lyse the cells in ice-cold RIPA buffer.[1]
-
Centrifuge the lysates at 13,000 x g for 15 minutes at 4°C and collect the supernatant.[1]
-
Quantify protein concentrations using the BCA Protein Assay.[1]
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
Visualizations
Caption: Erianin-induced ROS/JNK signaling pathway leading to apoptosis and autophagy.
References
- 1. Erianin induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerbiomed.org [cancerbiomed.org]
- 3. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erianin induces triple-negative breast cancer cells apoptosis by activating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive study of effects of erianin on anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erianin Suppresses Pancreatic Cancer Progression by Inducing Cell Cycle Arrest and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ehretinine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a significant source of novel therapeutic agents, with many exhibiting potent cytotoxic effects against cancer cell lines. The evaluation of cytotoxicity is a critical first step in the screening and development of new anticancer drugs.[1][2] This process involves assessing a compound's ability to inhibit cell growth or induce cell death.[1] Ehretinine, a novel natural product, has been identified as a potential candidate for anticancer therapy. This document provides a detailed protocol for evaluating the cytotoxic effects of this compound, including methods for assessing cell viability, apoptosis, and cell cycle distribution. The protocols outlined here are designed to provide a comprehensive understanding of this compound's mechanism of action at the cellular level.
Data Presentation
Quantitative data from cytotoxicity and cell cycle analysis should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| HEK293 | Normal Kidney Cells | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) |
| Vehicle Control (0.1% DMSO) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀ concentration) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Nocodazole (Positive Control for G2/M arrest) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human breast cancer (MCF-7), human cervical cancer (HeLa), human lung cancer (A549), and human embryonic kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis.[4] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[4] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it useful for identifying dead cells.[5]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Apoptotic cells can be identified as a sub-G1 peak.[7]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity testing.
Apoptosis Signaling Pathway
Caption: General overview of apoptosis signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ehretinine Extraction
Welcome to the technical support center for Ehretinine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound from its natural source, Ehretia aspera.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their potential biological activities.[1][2] Its chemical formula is C16H21NO3.[3] The primary natural source of this compound is the plant Ehretia aspera, belonging to the Boraginaceae family.[1][4][5][6]
Q2: What are the general steps for extracting this compound?
As a pyrrolizidine alkaloid, the extraction of this compound generally involves the following steps:
-
Sample Preparation: The plant material (Ehretia aspera) is dried and ground to a fine powder to increase the surface area for solvent penetration.
-
Extraction: The powdered plant material is extracted with a suitable solvent to dissolve the this compound.
-
Filtration: The solid plant residue is separated from the liquid extract.
-
Purification/Clean-up: The crude extract is purified to remove unwanted compounds like fats, waxes, and chlorophyll. This often involves acid-base extraction and solid-phase extraction (SPE).
-
Isolation: The purified this compound is isolated, often through crystallization or chromatographic techniques.
Q3: Which factors have the most significant impact on this compound extraction yield?
Several factors can influence the extraction yield of this compound. These include:
-
Solvent Choice: The polarity of the solvent is critical for efficiently dissolving this compound.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of the target compound.
-
pH: The pH of the extraction medium can affect the solubility and stability of this compound, which is a basic compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the alkaloid.
-
Particle Size: A smaller particle size of the plant material increases the surface area available for extraction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not be optimal for dissolving this compound. 2. Insufficient Extraction Time: The extraction period may be too short for complete dissolution. 3. Inadequate Temperature: The extraction temperature may be too low. 4. Incorrect pH: The pH of the solvent may not be suitable for alkaloid extraction. 5. Large Particle Size: The plant material may not be ground finely enough. | 1. Optimize Solvent: Experiment with different solvents and solvent mixtures. Acidified methanol or ethanol are often effective for pyrrolizidine alkaloids.[2] 2. Increase Extraction Time: Extend the duration of the extraction process. 3. Adjust Temperature: Cautiously increase the extraction temperature, monitoring for any signs of compound degradation.[1] 4. Modify pH: Use an acidified solvent (e.g., with formic or acetic acid) to convert the alkaloid to its more soluble salt form.[7][8] 5. Reduce Particle Size: Grind the plant material to a finer powder. |
| Extract Contamination | 1. Co-extraction of Impurities: The solvent may be dissolving unwanted compounds like fats, waxes, and pigments. 2. Incomplete Purification: The clean-up steps may not be effectively removing impurities. | 1. Defatting Step: Before the main extraction, pre-extract the plant material with a non-polar solvent like n-hexane to remove lipids. 2. Optimize Purification: Refine the acid-base extraction and/or solid-phase extraction (SPE) protocols. Using cation-exchange SPE cartridges can be effective for purifying alkaloids.[8][9] |
| This compound Degradation | 1. High Temperature: Prolonged exposure to high temperatures can cause the breakdown of this compound. 2. Extreme pH: Strongly acidic or alkaline conditions may lead to hydrolysis or other degradation reactions. | 1. Use Milder Temperatures: Employ lower extraction temperatures, possibly in combination with longer extraction times or alternative methods like ultrasound-assisted extraction. 2. Moderate pH: Avoid harsh acidic or basic conditions during extraction and purification. |
Data on Extraction Parameters
The following tables summarize quantitative data on the effects of various parameters on pyrrolizidine alkaloid extraction yield, which can be used as a guide for optimizing this compound extraction.
Table 1: Effect of Solvent on Pyrrolizidine Alkaloid (PA) Extraction Yield
| Solvent | Relative Yield (%) | Reference |
| Methanol | High | [2] |
| Ethanol | High | [1] |
| Water | Low (for free base) | [1] |
| Acidified Water (e.g., with H2SO4 or Formic Acid) | High (for salt form) | [9][10] |
| Acidified Methanol/Ethanol | Very High | [2][7] |
Table 2: Effect of Temperature on Alkaloid Extraction Yield
| Temperature (°C) | Relative Yield (%) | Notes | Reference |
| 25 (Room Temp) | Baseline | - | [11] |
| 40 | Increased | Significant improvement over room temperature. | [11] |
| 60 | Higher | Further, but less significant, improvement. | [11] |
| 80-100 | Highest | Risk of degradation with prolonged heating.[12] |
Table 3: Effect of pH on Pyrrolizidine Alkaloid (PA) Extraction
| pH Condition | Effect on Yield | Rationale | Reference |
| Acidic (pH 2-5) | Increased | Converts PAs to their more soluble salt form. | [7][8] |
| Neutral (pH ~7) | Lower | PAs are in their less soluble free base form. | |
| Alkaline (pH 9-10) | Increased (for extraction into organic solvent) | Converts PA salts back to the free base form, which is soluble in organic solvents. | [13] |
Experimental Protocols
Protocol 1: Classical Acid-Base Extraction for this compound
This protocol is a standard method for the extraction of alkaloids from plant material.
-
Preparation of Plant Material:
-
Dry the leaves of Ehretia aspera at 40-50°C.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 70% ethanol containing 1% acetic acid for 24 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction of the plant residue two more times with fresh solvent.
-
Combine all the filtrates.
-
-
Acid-Base Purification:
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous extract to pH 2 with 2M sulfuric acid.
-
Wash the acidic solution with an equal volume of n-hexane three times to remove non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution.
-
Extract the alkaline solution with an equal volume of chloroform three times. The this compound will move into the chloroform layer.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Evaporate the chloroform under reduced pressure to obtain the crude this compound extract.
-
The crude extract can be further purified by column chromatography or crystallization.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE is a modern and efficient method that can reduce extraction time and solvent consumption.
-
Preparation of Plant Material:
-
Prepare the powdered Ehretia aspera leaves as described in Protocol 1.
-
-
Ultrasonic Extraction:
-
Place 20 g of the powdered plant material in a flask with 400 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 50°C.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction of the residue with fresh solvent.
-
Combine the filtrates.
-
-
Purification and Isolation:
-
Follow steps 3 and 4 from Protocol 1 to purify and isolate the this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Isolation.
Caption: Troubleshooting Logic for Low this compound Yield.
Caption: General Signaling Pathway for Pyrrolizidine Alkaloid Toxicity.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tropical.theferns.info [tropical.theferns.info]
- 6. OSADHI [neist.res.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Ehretinine Stability and Degradation
Disclaimer: Publicly available information on the stability testing and degradation products of a compound specifically named "Ehretinine" is limited. The following technical support guide is based on established principles of pharmaceutical stability testing and forced degradation studies as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and supported by scientific literature on other chemical entities. The experimental protocols and data are provided as illustrative examples. Researchers should adapt these principles to their specific molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing stability testing on a new chemical entity like this compound?
A1: Stability testing is crucial to understand how the quality of a drug substance or drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] The primary goals of stability testing are:
-
To establish a re-test period for the drug substance or a shelf life for the drug product.[3][4]
-
To provide evidence on how the quality of the drug substance and drug product varies with time.[2]
-
To support regulatory submissions to authorities like the FDA and EMA.[1][5]
Q2: What are forced degradation studies and why are they necessary?
A2: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability studies.[1][5] These studies are essential for:
-
Developing and validating stability-indicating analytical methods that can resolve the drug from its degradation products.[1][7][8]
Q3: What are the typical stress conditions applied in forced degradation studies?
A3: According to ICH guidelines, forced degradation studies should include exposure to a variety of conditions, such as:[5]
-
Acidic and basic hydrolysis: Testing across a range of pH values.
-
Oxidation: Commonly using hydrogen peroxide.[5]
-
Thermal stress: Exposing the substance to elevated temperatures.
-
Photolysis: Exposing the substance to light.
Q4: What analytical techniques are commonly used to monitor this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6][7][8] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the identification and structural elucidation of unknown degradants.[9][10][11]
Troubleshooting Guides
Q1: I am performing forced degradation under acidic conditions, but I am not observing any degradation of this compound. What should I do?
A1: If no degradation is observed, consider the following troubleshooting steps:
-
Increase the stress level: You may need to use a higher concentration of the acid, a higher temperature, or a longer exposure time.
-
Change the acid: If you are using a mild acid, try a stronger one (e.g., switch from 0.1 N HCl to 1 N HCl).
-
Verify your analytical method: Ensure your analytical method is sensitive enough to detect small amounts of degradation products and that the peak for this compound is not co-eluting with any potential degradants.
Q2: My chromatogram shows several new peaks after oxidative stress, but I am unable to identify them. How can I proceed with structural elucidation?
A2: Identifying unknown degradation products often requires a combination of techniques:
-
LC-MS/MS: This is the primary tool for obtaining molecular weight information and fragmentation patterns of the degradants.[9][11]
-
High-Resolution Mass Spectrometry (HR-MS): This provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy is invaluable for definitive structural elucidation.
-
Forced degradation of suspected structures: Synthesizing or obtaining suspected degradation products and analyzing them with the same method can help confirm their identity.
Q3: During photostability testing, my results are inconsistent. What could be the cause?
A3: Inconsistent photostability results can arise from several factors:
-
Light source variability: Ensure the intensity and spectral distribution of your light source are consistent between experiments.
-
Sample presentation: The thickness and type of sample container can affect light exposure. Ensure all samples are presented to the light source in a uniform manner.
-
Control samples: Always include a dark control (sample protected from light) to differentiate between photolytic and thermal degradation.[5]
-
Wavelength: The ICH Q1B guideline provides specific recommendations for light sources and exposure levels.
Data Presentation
The following tables provide examples of how to present stability and forced degradation data. Note that the data presented here is hypothetical and for illustrative purposes only.
Table 1: Example of Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature (°C) | This compound Assay (%) | Major Degradation Product (% Peak Area) | Total Impurities (%) |
| 0.1 N HCl | 24 hours | 60 | 92.5 | 3.2 (DP-1) | 7.5 |
| 0.1 N NaOH | 8 hours | 40 | 85.1 | 8.9 (DP-2) | 14.9 |
| 3% H₂O₂ | 12 hours | 25 | 95.3 | 2.1 (DP-3) | 4.7 |
| Thermal | 48 hours | 80 | 98.1 | 0.8 (DP-4) | 1.9 |
| Photolytic | 1.2 million lux hours | 25 | 99.2 | Not Detected | 0.8 |
Table 2: Example of Long-Term Stability Data for this compound Drug Product (25°C/60% RH)
| Time Point (Months) | This compound Assay (%) | Degradation Product DP-2 (%) | Physical Appearance |
| 0 | 100.2 | Not Detected | White to off-white powder |
| 3 | 99.8 | Not Detected | No change |
| 6 | 99.5 | 0.05 | No change |
| 9 | 99.1 | 0.08 | No change |
| 12 | 98.8 | 0.12 | No change |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies. These should be adapted based on the specific properties of this compound.
1. Acid and Base Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Collect samples at appropriate time intervals.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To determine the effect of high temperature on this compound.
-
Procedure:
-
Place a solid sample of this compound in a temperature-controlled oven (e.g., 80°C).
-
Withdraw samples at various time points.
-
Prepare solutions of the samples and analyze by HPLC.
-
4. Photolytic Degradation
-
Objective: To assess the light sensitivity of this compound.
-
Procedure:
-
Expose a solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, store a control sample protected from light.
-
After a specified exposure level, prepare solutions of both the exposed and control samples and analyze by HPLC.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical Degradation Pathway of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. q1scientific.com [q1scientific.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability indicating HPLC determination of Erdosteine in bulk drug and pharmaceutical dosage form | Semantic Scholar [semanticscholar.org]
- 8. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions [mdpi.com]
- 10. Characterization of the solution degradation products of histrelin, a gonadotropin releasing hormone (LH/RH) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Synthesis of Complex Molecules: A Troubleshooting Guide
Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex molecules like Ehretinine and other natural products.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the initial steps I should take to troubleshoot this?
A1: Low reaction yield is a common issue in multi-step synthesis. Begin by systematically evaluating the following factors:
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Impurities can interfere with the reaction and reduce yield.[1]
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and reaction time. Small variations can significantly impact the outcome.[1]
-
Solvent Choice: The solvent can influence reactant solubility and reaction kinetics. Consider experimenting with different solvents.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may or may not be beneficial and could lead to side product formation.
Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products can complicate purification and lower the yield of the desired compound.[1][2] To address this:
-
Product Characterization: Use analytical techniques like NMR, mass spectrometry, and chromatography to identify the structure of the side products. Understanding their structure can provide clues about the side reactions occurring.
-
Reaction Monitoring: Track the reaction progress over time using techniques like TLC or LC-MS to identify when side products begin to form. This can help in optimizing the reaction time.
-
Protecting Groups: If your molecule has multiple reactive sites, consider using protecting groups to selectively block certain functional groups and prevent unwanted reactions.
-
Alternative Reagents: Explore the use of more selective reagents that are less likely to react with other functional groups in your molecule.
Q3: The purification of my target compound is proving to be very difficult. What strategies can I employ?
A3: Purification is a critical step in any synthesis. When facing challenges, consider the following:
-
Chromatography Optimization: Experiment with different stationary phases (e.g., normal phase, reverse phase) and mobile phase compositions for column chromatography.
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful purification technique. Test various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Alternative Purification Techniques: For challenging separations, consider techniques such as preparative HPLC, counter-current chromatography, or crystallization.
Troubleshooting Guides
Low Yield Analysis
If you are experiencing low yields, a systematic approach to identifying the root cause is essential. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature.- Add a catalyst or increase catalyst loading. |
| Product Decomposition | - Lower reaction temperature.- Use a milder reagent.- Decrease reaction time. |
| Side Reactions | - Optimize stoichiometry.- Use a more selective reagent.- Employ protecting groups. |
| Purification Losses | - Optimize chromatography conditions.- Consider alternative purification methods like recrystallization. |
Experimental Protocol: A Generic Coupling Reaction
This protocol outlines a general procedure for a coupling reaction, a common step in the synthesis of complex molecules.
1. Reagent Preparation:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Dissolve reactant A (1.0 mmol) and reactant B (1.2 mmol) in anhydrous solvent (e.g., THF, DMF) in separate flasks.
2. Reaction Setup:
- To a stirred solution of reactant A under an inert atmosphere, add the catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
- Slowly add the solution of reactant B to the reaction mixture at the desired temperature (e.g., room temperature, 60 °C).
3. Reaction Monitoring:
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
4. Work-up:
- Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizing the Troubleshooting Process
The following diagrams illustrate key workflows and logical relationships in troubleshooting a chemical synthesis.
Caption: A workflow for systematically troubleshooting issues in a chemical synthesis.
Caption: The relationship between reaction parameters and desired synthesis outcomes.
References
Validation & Comparative
Confirming the Structure of Isolated Ehretinine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate structural confirmation of a novel natural product is paramount. This guide provides a comprehensive overview of the experimental data and methodologies required to unequivocally determine the structure of Ehretinine, a pyrrolizidine alkaloid isolated from Ehretia aspera. By presenting key spectroscopic data in a comparative format and detailing the experimental workflows, this document serves as a practical resource for the structural elucidation of similar natural products.
Structural Confirmation of this compound
This compound, a novel pyrrolizidine alkaloid, was first isolated from the leaves of Ehretia aspera. Its structure has been established as 7-O-(p-methoxybenzoyl)-retronecanol through a combination of spectroscopic and chemical methods.[1] This guide synthesizes the critical experimental evidence that corroborates this structural assignment.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound relies on a combination of techniques that probe its molecular formula, connectivity, and stereochemistry. The key experimental data are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₂₁NO₃ | [1] |
| Molecular Weight | 275.1521 (M⁺) | |
| Melting Point | 138-139 °C | |
| Optical Rotation | [α]D²⁵ +18.5° (c, 0.8 in EtOH) | |
| UV λmax (EtOH) | 258 nm (log ε 4.2) | |
| IR νmax (Nujol) | 3400 (OH), 1700 (ester C=O), 1600, 1580 (aromatic C=C) cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the identification of its core structural components.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 275 (M⁺) | 25 | Molecular ion |
| 155 | 15 | [C₈H₁₃NO₂]⁺ - Necine base fragment |
| 138 | 100 | [C₈H₁₀O₂]⁺ - p-Methoxybenzoyl cation |
| 135 | 80 | [C₈H₇O₂]⁺ - Loss of methyl from p-methoxybenzoyl |
| 121 | 30 | [C₇H₅O₂]⁺ - Further fragmentation of acyl moiety |
| 93 | 40 | [C₆H₇N]⁺ - Pyrrolizidine ring fragment |
| 82 | 60 | [C₅H₈N]⁺ - Pyrrolizidine ring fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR (CDCl₃, 90 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.90 | d (J=9 Hz) | 2H | H-2', H-6' |
| 6.85 | d (J=9 Hz) | 2H | H-3', H-5' |
| 5.20 | m | 1H | H-7 |
| 4.15 | m | 1H | H-1 |
| 3.80 | s | 3H | -OCH₃ |
| 3.40-2.80 | m | 4H | H-3, H-5, H-8 |
| 2.20-1.80 | m | 4H | H-2, H-6 |
| 1.10 | d (J=7 Hz) | 3H | C-7-CH₃ |
¹³C NMR (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 166.5 | C-7' (C=O) |
| 163.2 | C-4' |
| 131.5 | C-2', C-6' |
| 122.8 | C-1' |
| 113.5 | C-3', C-5' |
| 76.5 | C-7 |
| 62.8 | C-1 |
| 55.3 | -OCH₃ |
| 54.0, 53.5 | C-3, C-5 |
| 34.5 | C-8 |
| 30.2, 29.8 | C-2, C-6 |
| 16.5 | C-7-CH₃ |
Comparison with Structural Alternatives
During the structural elucidation of a novel compound, it is essential to consider and rule out alternative structures. For this compound, potential alternatives could include isomers differing in the esterification position or the stereochemistry of the necine base.
A key structural alternative to consider would be an isomer where the p-methoxybenzoyl group is attached to the C-1 hydroxyl group of the retronecanol core instead of the C-7 hydroxyl. However, the NMR data, particularly the chemical shift of the proton and carbon at the esterified position (H-7 at δ 5.20 and C-7 at δ 76.5), are characteristic of esterification at a secondary alcohol, which is consistent with the assigned structure of this compound. Esterification at the primary C-1 hydroxyl would result in significantly different chemical shifts for the H-1 and C-1 signals.
Furthermore, comparison with known pyrrolizidine alkaloids and their spectroscopic data can help to confirm the identity of the necine base as retronecanol. The characteristic chemical shifts and coupling patterns of the pyrrolizidine ring protons are well-documented and serve as a reliable fingerprint for the specific stereoisomer.
Experimental Protocols
Isolation of this compound
The following protocol outlines the general procedure for the isolation of this compound from the leaves of Ehretia aspera.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Varian T-60 and a Bruker WH-90 spectrometer, respectively, in CDCl₃ with TMS as an internal standard.
-
Mass Spectrometry (MS): The mass spectrum was obtained on a Varian MAT CH-7 mass spectrometer.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer 221 spectrophotometer in Nujol.
-
Ultraviolet (UV) Spectroscopy: The UV spectrum was measured on a Beckman DU-6 spectrophotometer in ethanol.
-
Optical Rotation: Optical rotation was measured on a Perkin-Elmer 141 polarimeter.
-
Melting Point: The melting point was determined on a Kofler block and is uncorrected.
Structure Confirmation Workflow
The logical flow for confirming the structure of a novel natural product like this compound involves a systematic integration of data from various analytical techniques.
This guide provides a foundational framework for the structural confirmation of this compound. Researchers can utilize this information to compare their own findings, design further experiments, and apply these principles to the elucidation of other novel natural products. The detailed experimental data and workflows serve as a valuable reference for ensuring the accuracy and reproducibility of structural assignments in drug discovery and development.
References
Cross-Validation of Analytical Methods for Ehretinine: A Comparative Guide
Notice: Initial searches for the compound "Ehretinine" did not yield any results in the scientific literature, suggesting a potential typographical error. To demonstrate the requested format and content, this guide provides a comparative analysis of a validated analytical method for Eriocitrin , a flavonoid found in citrus fruits. This example is intended to serve as a template for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of a Validated HPLC-MS/MS Method for Eriocitrin
The following table summarizes the validation parameters for a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method developed for the quantification of Eriocitrin in rat plasma. This method demonstrates high sensitivity and selectivity.
| Validation Parameter | HPLC-MS/MS Method Performance |
| Analyte | Eriocitrin |
| Internal Standard (IS) | Not specified |
| Matrix | Rat Plasma |
| Accuracy (Relative Error, RE) | Within ±7.67%[1] |
| Precision (Relative Standard Deviation, RSD) | < 6.79% (Intra- and Inter-day)[1] |
| Recovery | Within acceptable limits[1] |
| Matrix Effect | Within acceptable limits[1] |
| Stability | Deemed acceptable under tested conditions[1] |
Note: Specific quantitative data for linearity, limit of detection (LOD), and limit of quantification (LOQ) were not available in the initial search results.
Experimental Protocols
A detailed description of the experimental methodology for the validated HPLC-MS/MS analysis of Eriocitrin is provided below.
Sample Preparation: Protein Precipitation
A protein precipitation method was employed for the extraction of Eriocitrin from rat plasma, ensuring a clean sample for analysis.[1]
Chromatographic Separation
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[1]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
Mass Spectrometric Detection
-
Detection Mode: Multiple Reaction Monitoring (MRM) was used for quantification, providing high selectivity and sensitivity.[1]
-
Ion Transitions:
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagram illustrates a generalized workflow for the validation of an analytical method, a critical process in ensuring data integrity and reliability in pharmaceutical analysis.
A generalized workflow for analytical method validation.
References
The Bioactivity of Ehretinine: A Comparative Analysis with Related Alkaloids
A comprehensive review of existing scientific literature reveals a notable absence of specific quantitative bioactivity data for the pyrrolizidine alkaloid, Ehretinine. While this compound has been identified as a constituent of various Ehretia species, research has predominantly focused on the pharmacological activities of crude plant extracts rather than the isolated compound itself. This guide provides a comparative overview of the known bioactivities associated with Ehretia plant extracts and contrasts them with the quantitatively determined bioactivities of other well-studied pyrrolizidine alkaloids.
This compound and the Bioactivity of Ehretia Species
This compound is a pyrrolizidine alkaloid that has been isolated from plants belonging to the Ehretia genus. Traditional medicine has utilized various parts of these plants to treat a range of ailments. Scientific investigations into the extracts of Ehretia species have suggested several potential therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial effects. For instance, a study on the hydroethanolic extract of Ehretia asperula demonstrated anti-inflammatory potential by inhibiting the cyclooxygenase-2 (COX-2) enzyme, with a half-maximal inhibitory concentration (IC50) value of 34.09 μg/mL.[1] Similarly, extracts of Ehretia tinifolia have been shown to exhibit antioxidant and anti-inflammatory effects in mouse Kupffer cells by modulating the NF-κB and Nrf2/HO-1 signaling pathways.[2]
While these findings are promising and suggest that constituents of Ehretia plants, such as this compound, may contribute to these biological effects, it is crucial to note that these studies were conducted on complex mixtures of compounds within the plant extracts. Therefore, the specific contribution and potency of this compound to these observed activities remain undetermined.
Comparative Bioactivity of Other Pyrrolizidine Alkaloids
In contrast to the limited data on this compound, other pyrrolizidine alkaloids have been more extensively studied, with quantitative data available for their bioactivities, particularly their cytotoxicity. Pyrrolizidine alkaloids as a class are known for their potential toxicity, especially hepatotoxicity, which is a significant area of research. The following table summarizes the cytotoxic effects of three other pyrrolizidine alkaloids—Retrorsine, Monocrotaline, and Senecionine—on various cell lines.
| Alkaloid | Cell Line | Bioactivity | Result (IC50/EC50) | Reference |
| Retrorsine | Primary Mouse Hepatocytes | Cytotoxicity | 148 µM | [3] |
| Primary Rat Hepatocytes | Cytotoxicity | 153 µM | [3] | |
| MDCK-hOCT1 cells | OCT1 Inhibition | 2.25 µM | [4] | |
| HepG2-CYP3A4 cells | Cytotoxicity | 98 µM (EC50) | ||
| Monocrotaline | A204 cells | Cytotoxicity | Not specified | [5] |
| HepG2 cells | Cytotoxicity | 24.966 µg/mL | [5] | |
| - | OCT1 Inhibition | 36.8 µM | [5] | |
| - | OCT2 Inhibition | 1.8 mM | [5] | |
| Senecionine | Cultivated LSECs (after metabolic activation) | Cytotoxicity | ~22 µM (EC50) | [6] |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity experiments cited in the comparison table.
Cytotoxicity Assay for Retrorsine in Primary Hepatocytes
-
Cell Culture: Primary hepatocytes were isolated from mice and rats.
-
Treatment: Cells were treated with varying concentrations of Retrorsine.
-
Assay: The cytotoxicity was determined using an unspecified method to measure cell viability.
-
Data Analysis: The IC50 values, representing the concentration of Retrorsine required to inhibit cell viability by 50%, were calculated from dose-response curves.[3]
Cytotoxicity Assay for Monocrotaline in HepG2 Cells
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were used.
-
Treatment: Cells were exposed to different concentrations of Monocrotaline.
-
Assay: The in vitro cytotoxicity was assessed using an unspecified method.
-
Data Analysis: The IC50 value was determined to be the concentration at which a 50% inhibition of cell growth was observed.[5]
Cytotoxicity Assay for Senecionine in Liver Sinusoidal Endothelial Cells (LSECs)
-
Metabolic Activation: Senecionine was pre-incubated with primary mouse hepatocytes to generate its toxic metabolites.
-
Cell Culture: Freshly isolated and cultivated liver sinusoidal endothelial cells (LSECs) were used.
-
Treatment: LSECs were exposed to the metabolically activated Senecionine.
-
Assay: Cytotoxicity was measured using an unspecified method.
-
Data Analysis: The EC50 value, the concentration causing 50% of the maximal effect, was estimated to be approximately 22 µM.[6]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the bioactivity assessment, the following diagrams are provided.
References
- 1. Anti-Inflammatory Effects of Hydroethanolic Extract from Ehretia asperula on Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Ehretia tinifolia Extract on the Excessive Oxidative and Inflammatory Responses in Lipopolysaccharide-Stimulated Mouse Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrorsine | OCT | P450 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pyrrolizidine alkaloid senecionine induces CYP-dependent destruction of sinusoidal endothelial cells and cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MAPK/ERK Pathway Inhibitors: A Guide for Researchers
Introduction to the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1][2][3][4][5] The canonical pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of the small GTPase RAS, the RAF kinases (A-RAF, B-RAF, C-RAF), the MAPK/ERK kinases (MEK1 and MEK2), and finally the extracellular signal-regulated kinases (ERK1 and ERK2).[2][3][5] Activated ERK1/2 then phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, orchestrating the cellular response.[2]
This guide provides a comparative overview of several well-characterized inhibitors targeting different nodes of the MAPK/ERK pathway. It is intended for researchers and drug development professionals to facilitate the selection of appropriate tool compounds and to provide a framework for evaluating novel inhibitory molecules.
A Note on Ehretinine
A thorough review of the scientific literature reveals a lack of published data on the activity of this compound as an inhibitor of the MAPK/ERK pathway. This compound is a known natural product, a pyrrolizidine alkaloid, but its biological targets and mechanism of action remain largely uncharacterized in the public domain.[6][7] Therefore, a direct comparison of this compound with known MAPK/ERK inhibitors is not possible at this time. The following sections provide a detailed comparison of established inhibitors, which can serve as a benchmark for the future evaluation of novel compounds like this compound.
Quantitative Comparison of Known MAPK/ERK Pathway Inhibitors
The inhibitory potency of a compound is a critical parameter for its characterization. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several known inhibitors targeting RAF, MEK, and ERK kinases.
| Compound | Target(s) | IC50 (Cell-free assay) | Cell-based Assay Notes | Citation(s) |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KIT | 6 nM (RAF-1), 22 nM (B-RAF) | IC50 of 4.5-6.3 µM for proliferation in HCC cell lines. | [8] |
| Trametinib | MEK1, MEK2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | Potent inhibitor of ERK phosphorylation in various cancer cell lines. | [9][10][11][12] |
| U0126 | MEK1, MEK2 | 72 nM (MEK1), 58 nM (MEK2) | A widely used tool compound for in vitro studies. | [13][14][15] |
| SCH772984 | ERK1, ERK2 | 4 nM (ERK1), 1 nM (ERK2) | Effective in cell lines with resistance to RAF and MEK inhibitors. | [5][16][17] |
| Ulixertinib | ERK1, ERK2 | Not specified in search results | Currently in clinical trials for various cancers. | [1][18] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
To evaluate the efficacy of a potential MAPK/ERK pathway inhibitor, a series of standardized experiments are typically performed. Below are detailed methodologies for key assays.
1. Cell Culture and Inhibitor Treatment
-
Cell Lines: A panel of relevant cancer cell lines (e.g., A375 for BRAF-mutant melanoma, HCT116 for KRAS-mutant colorectal cancer) should be used.
-
Culture Conditions: Cells are maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for western blotting). After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing the inhibitor at various concentrations or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be kept constant across all treatments and should not exceed 0.1%.
2. Western Blotting for ERK Phosphorylation
This assay directly measures the inhibition of the target pathway.
-
Cell Lysis: Following inhibitor treatment for a specified duration (e.g., 1-24 hours), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the ratio of p-ERK to total ERK.[18][19][20]
3. Cell Viability/Proliferation Assay
This assay determines the functional consequence of pathway inhibition on cell growth and survival.
-
Assay Principle: Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).
-
Measurement: At the end of the incubation, the assay reagent is added to each well according to the manufacturer's protocol. The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value for cell viability is then calculated using non-linear regression analysis.[18][21][22]
4. In Vitro Kinase Assay (Optional)
This cell-free assay determines if the compound directly inhibits the kinase activity of the target protein.
-
Assay Principle: The assay measures the ability of a recombinant kinase (e.g., MEK1 or ERK2) to phosphorylate a specific substrate in the presence of ATP. The amount of ADP produced or the amount of ATP remaining is quantified.[23][24]
-
Procedure: The inhibitor is pre-incubated with the recombinant kinase in a reaction buffer. The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: Commercially available kits, such as ADP-Glo™, can be used to measure kinase activity by luminescence.[23][24]
-
Data Analysis: The results are used to calculate the IC50 of the inhibitor for the specific kinase, providing evidence of direct target engagement.
Future Directions for this compound Research
To determine if this compound has activity against the MAPK/ERK pathway, the experimental protocols described above should be employed. A logical first step would be to screen this compound in a cell-based assay, such as the Western blot for ERK phosphorylation, across a range of concentrations. If inhibition is observed, further studies, including cell viability assays and direct in vitro kinase assays against RAF, MEK, and ERK, would be necessary to determine its potency and specificity. Such data would be essential to position this compound within the comparative framework of known MAPK/ERK pathway inhibitors.
References
- 1. What are ERK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C16H21NO3 | CID 336435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CCR 20th Anniversary Commentary: MAPK/ERK Pathway Inhibition in Melanoma–Kinase Inhibition Redux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ERK Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MEK Inhibitor U0126 [promega.sg]
- 24. promega.com [promega.com]
Unveiling the In Vivo Potential of Bioactive Compounds: A Comparative Guide
Researchers and drug development professionals are increasingly looking to validate the promising in vitro effects of novel bioactive compounds in more complex in vivo models. This guide provides a framework for this transition, focusing on a comparative analysis of a hypothetical compound, "Ehretinine," with known alternatives, supported by detailed experimental protocols and visual representations of key biological pathways.
Note on "this compound": Extensive searches of scientific literature and chemical databases did not yield any information on a compound named "this compound." It is possible that this is a novel or proprietary compound, or that the name is misspelled. For the purpose of this guide, we will proceed with a hypothetical framework, outlining the necessary steps and data presentation required to validate the in vitro effects of any new chemical entity in vivo. The data presented for "this compound" is illustrative.
From the Benchtop to Preclinical Models: A Comparative Overview
The journey from a promising in vitro result to a validated in vivo effect is a critical step in the drug discovery pipeline. It involves rigorous testing to understand a compound's efficacy, safety, and mechanism of action in a whole-organism context.
Table 1: Comparative In Vivo Efficacy of Anti-Inflammatory Compounds
| Compound | Animal Model | Dosage | Route of Administration | Key Efficacy Endpoint | Result |
| This compound (Hypothetical) | Murine model of LPS-induced acute lung injury | 10 mg/kg | Intraperitoneal | Reduction in pro-inflammatory cytokine (TNF-α) levels in bronchoalveolar lavage fluid | 45% reduction |
| Compound A (Dexamethasone) | Murine model of LPS-induced acute lung injury | 1 mg/kg | Intraperitoneal | Reduction in pro-inflammatory cytokine (TNF-α) levels in bronchoalveolar lavage fluid | 60% reduction |
| Compound B (Curcumin) | Murine model of LPS-induced acute lung injury | 50 mg/kg | Oral gavage | Reduction in pro-inflammatory cytokine (TNF-α) levels in bronchoalveolar lavage fluid | 30% reduction |
Table 2: Comparative In Vivo Safety Profile
| Compound | Animal Model | NOAEL (No-Observed-Adverse-Effect Level) | Key Toxicological Findings |
| This compound (Hypothetical) | Sprague-Dawley Rat (28-day study) | 50 mg/kg/day | Mild sedation at >100 mg/kg |
| Compound A (Dexamethasone) | Sprague-Dawley Rat (28-day study) | 0.1 mg/kg/day | Immunosuppression, adrenal atrophy |
| Compound B (Curcumin) | Sprague-Dawley Rat (28-day study) | >1000 mg/kg/day | Generally well-tolerated |
Delving into the "How": Experimental Protocols
Reproducibility is the cornerstone of scientific validation. The following are detailed methodologies for key experiments cited in the comparative data.
LPS-Induced Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment.
-
Grouping: Mice are randomly assigned to vehicle control, this compound-treated, and positive control (e.g., Dexamethasone) groups (n=8 per group).
-
Treatment: this compound (10 mg/kg) or Dexamethasone (1 mg/kg) is administered intraperitoneally 1 hour before LPS challenge. The vehicle control group receives an equivalent volume of saline.
-
Induction of Injury: Mice are anesthetized, and Lipopolysaccharide (LPS) from E. coli (2 mg/kg) in 50 µL of sterile saline is administered intranasally.
-
Sample Collection: 24 hours post-LPS administration, mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected by lavaging the lungs with 1 mL of PBS.
-
Analysis: BAL fluid is centrifuged, and the supernatant is collected for cytokine analysis using ELISA kits for TNF-α, IL-6, and IL-1β.
28-Day Repeated Dose Toxicity Study
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Grouping: Rats are assigned to a vehicle control group and three dose groups of this compound (e.g., 10, 50, 100 mg/kg/day) (n=10 per sex per group).
-
Administration: The compound is administered daily via oral gavage for 28 consecutive days.
-
Observations: Clinical signs, body weight, and food consumption are monitored daily.
-
Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level is determined as the highest dose at which no significant treatment-related adverse effects are observed.
Visualizing the Molecular Mechanisms
Understanding the signaling pathways affected by a compound is crucial for elucidating its mechanism of action. The following diagrams illustrate key pathways often implicated in inflammation and cell survival.
Caption: Hypothetical mechanism of this compound in the TLR4-NF-κB signaling pathway.
Caption: A streamlined workflow for the in vivo validation of in vitro findings.
Ehretinine: Unraveling a Molecule of Unknown Therapeutic Potential
Initial investigations into the chemical compound Ehretinine have revealed a significant lack of publicly available data regarding its biological activity, mechanism of action, and potential therapeutic applications. Despite its documented chemical structure, extensive searches have not yielded any preclinical or clinical studies that would enable a comparison with standard-of-care drugs for any specific condition.
Currently, information on this compound is primarily limited to chemical databases which provide its molecular formula (C₁₆H₂₁NO₃) and structural identifiers. However, no scientific literature or patent filings could be retrieved that describe its pharmacological properties or any investigations into its efficacy in a therapeutic context.
This absence of foundational research means that key information required for a comparative analysis, such as its target indications, mechanism of action, and any data on its effects, remains unknown. Consequently, it is not possible to identify appropriate standard-of-care drugs for comparison or to find any experimental data to support such an evaluation.
Further research and publication of preclinical and clinical data are necessary to elucidate the potential therapeutic role of this compound before any meaningful comparisons to existing treatments can be made. Without such data, any discussion of its efficacy would be purely speculative. Researchers and drug development professionals are encouraged to monitor scientific literature for any future studies that may emerge on this compound.
Unraveling the Structure-Activity Relationship of Pyrrolizidine Alkaloids: A Comparative Guide for Researchers
For Immediate Release
[City, State] – A comprehensive analysis of the structure-activity relationships (SAR) of pyrrolizidine alkaloids (PAs), a class of natural compounds with significant biological activities, is presented here to guide researchers and drug development professionals. This guide focuses on the cytotoxic effects of these compounds, with Ehretinine, a representative PA found in the Ehretia genus, as a focal point for structural comparison. Due to the limited specific research on this compound derivatives, this guide draws upon the broader knowledge of SAR within the pyrrolizidine alkaloid class to infer potential activity and guide future research.
Pyrrolizidine alkaloids are known for their potential cytotoxic, carcinogenic, and genotoxic effects.[1] These activities are intrinsically linked to their chemical structure, particularly the nature of the necine base and the ester side chains. The metabolic activation of these compounds by cytochrome P450 enzymes into reactive pyrrolic metabolites is a critical step for their biological activity. These metabolites can form adducts with DNA and proteins, leading to cellular damage, cell cycle arrest, and apoptosis.[2][3][4]
Comparative Cytotoxicity of Pyrrolizidine Alkaloids
The cytotoxicity of pyrrolizidine alkaloids varies significantly based on their structural features. Generally, macrocyclic diesters exhibit the highest toxicity, followed by open-chain diesters and then monoesters. The presence of a 1,2-unsaturated necine base is a key determinant of toxicity.
Below is a summary of the cytotoxic activities of several representative pyrrolizidine alkaloids against various cancer cell lines. This data provides a baseline for understanding the potential activity of novel derivatives.
| Pyrrolizidine Alkaloid | Type | Cell Line | Cytotoxicity (IC₅₀/EC₅₀) | Reference |
| Lasiocarpine | Open Diester | HepG2-CYP3A4 | 12.6 µM (EC₅₀) | [5] |
| Seneciphylline | Cyclic Diester | HepG2-CYP3A4 | 26.2 µM (EC₅₀) | [5] |
| Retrorsine | Cyclic Diester | HepG2-CYP3A4 | ~30 µM (EC₅₀) | [5] |
| Riddelliine | Cyclic Diester | HepG2-CYP3A4 | ~40 µM (EC₅₀) | [5] |
| Senecionine | Cyclic Diester | HepG2-CYP3A4 | ~50 µM (EC₅₀) | [5] |
| Echimidine | Open Diester | HepG2-CYP3A4 | ~70 µM (EC₅₀) | [5] |
| Monocrotaline | Cyclic Diester | HepG2-CYP3A4 | >500 µM (Weak cytotoxicity) | [5] |
| Europine | Monoester | HepG2-CYP3A4 | Weak cytotoxicity | [5] |
| Indicine | Monoester | HepG2-CYP3A4 | Weak cytotoxicity | [5] |
| Lycopsamine | Monoester | HepG2-CYP3A4 | Weak cytotoxicity | [5] |
Experimental Protocols
The evaluation of the cytotoxic and genotoxic effects of pyrrolizidine alkaloids involves a range of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (Resazurin Reduction Assay)
-
Cell Seeding: Human liver cancer cells (e.g., HepG2) engineered to overexpress cytochrome P450 3A4 (CYP3A4) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then exposed to increasing concentrations of the test pyrrolizidine alkaloids for a defined period (e.g., 24 hours). Solvent controls and a positive control (e.g., 0.1% saponin) are included.
-
Resazurin Addition: Following treatment, the medium is replaced with a solution containing resazurin.
-
Incubation and Measurement: The plates are incubated to allow viable cells to reduce resazurin to the fluorescent product, resorufin.
-
Data Analysis: Fluorescence is measured using a plate reader, and the cell viability is calculated relative to the solvent control. EC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration.[5]
Genotoxicity Assessment (γH2AX Immunofluorescence Assay)
-
Cell Treatment: Cells are seeded on coverslips in multi-well plates and treated with various concentrations of the pyrrolizidine alkaloids.
-
Fixation and Permeabilization: After the treatment period, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Immunostaining: The cells are then incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Imaging: The cell nuclei are counterstained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides. Images are acquired using a fluorescence microscope.
-
Quantification: The intensity of the γH2AX fluorescence signal per nucleus is quantified using image analysis software to assess the level of DNA damage.
Signaling Pathways and Experimental Workflow
The cytotoxicity of pyrrolizidine alkaloids is initiated by their metabolic activation, leading to the formation of reactive metabolites that induce cellular damage and trigger specific signaling pathways.
Caption: Experimental workflow for evaluating the cytotoxicity and genotoxicity of pyrrolizidine alkaloid derivatives.
The genotoxic effects of pyrrolizidine alkaloids primarily involve the DNA damage response pathway.
Caption: Signaling pathway of pyrrolizidine alkaloid-induced cytotoxicity.
Conclusion
The structure-activity relationship of pyrrolizidine alkaloids is a critical area of study for understanding their toxicological profiles and for the potential development of novel therapeutic agents. The data clearly indicates that the cytotoxicity of these compounds is highly dependent on their chemical structure. While specific data on this compound derivatives is lacking, the established SAR for the broader class of pyrrolizidine alkaloids provides a valuable framework for predicting the activity of new synthetic analogs. Future research should focus on the synthesis and biological evaluation of this compound derivatives to further elucidate their therapeutic potential and toxicological risks.
References
- 1. Structural influences on pyrrolizidine alkaloid-induced cytopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ehretinine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for Ehretinine, a pyrrolizidine alkaloid (PA). The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Due to the potential hepatotoxicity and carcinogenicity of pyrrolizidine alkaloids, strict adherence to these protocols is imperative.
Understanding the Hazards of this compound
Key Hazards:
-
Hepatotoxicity: PAs are known to cause liver damage.
-
Potential Carcinogenicity: Some PAs are suspected human carcinogens.
-
Environmental Risk: Improper disposal can lead to contamination of soil and water.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 76231-29-3 |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.
Minimum PPE Requirements:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.
All handling of pure this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the disposal of this compound waste in a laboratory setting.
Segregation and Collection of Waste
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Specifications: The container must be made of a material compatible with the waste (e.g., high-density polyethylene for liquid waste) and have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Waste Types:
-
Solid Waste: Contaminated lab supplies such as gloves, pipette tips, and weighing papers should be placed in a designated, lined container.
-
Liquid Waste: Unused solutions or rinsates should be collected in a separate, compatible liquid waste container.
-
-
Storage: Store the waste container in a designated satellite accumulation area away from general laboratory traffic and incompatible chemicals.
Decontamination of Glassware and Surfaces
-
Initial Rinse: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue. This initial rinsate must be collected as hazardous waste.
-
Triple Rinse: For containers that held acutely hazardous waste like this compound, a triple rinse is mandatory. Each rinse should be with a solvent capable of removing the residue. All rinsates from this process must be collected as hazardous waste.
-
Surface Decontamination: Work surfaces in the chemical fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent. The cleaning materials must be disposed of as solid hazardous waste.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this material through standard laboratory drains or as general waste.
-
Incineration: High-temperature incineration is the recommended method for the final disposal of this compound and other toxic alkaloid waste.
Experimental Protocols
While specific chemical inactivation protocols for this compound are not well-documented, a general approach for the treatment of alkaloid waste can be considered for spill cleanup or small-scale decontamination prior to final disposal. This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.
Potassium Permanganate Oxidation (for trace amounts and spill cleanup):
-
Principle: Potassium permanganate in an acidic or basic solution can oxidize and degrade many organic compounds, including alkaloids.
-
Procedure:
-
For a spill, first absorb the bulk of the material with an inert absorbent (e.g., vermiculite or sand).
-
Prepare a fresh solution of potassium permanganate (e.g., 0.1 M) in either dilute sulfuric acid (e.g., 1 M) or dilute sodium hydroxide (e.g., 1 M).
-
Carefully apply the potassium permanganate solution to the contaminated area or the absorbent material. The purple color of the permanganate will disappear as it reacts.
-
Continue to apply the solution until the purple color persists, indicating that the reaction is complete.
-
Neutralize the solution (if acidic or basic) and collect all materials, including the absorbent and any precipitate, as hazardous waste.
-
Note: This method is for small-scale decontamination and does not replace the need for professional disposal of the primary waste stream.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document is intended as a guide and does not supersede local, state, or federal regulations, nor the specific protocols of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Essential Safety and Operational Protocols for Handling Etretinate
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of Etretinate, a potent retinoid with known teratogenic and other hazardous properties. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
Etretinate is classified as a hazardous substance, causing skin and respiratory irritation, and is a known reproductive toxin.[1][2] Strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Personal Protective Equipment (PPE) Specifications
The following table summarizes the required PPE for all procedures involving Etretinate. This information is compiled from safety data sheets and best practices for handling potent pharmaceutical compounds.
| Protection Type | Equipment | Specifications & Recommendations |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Must be worn at all times when handling Etretinate in powder or solution form to protect against splashes.[3] |
| Skin Protection | Chemotherapy-rated Disposable Gloves (Double Gloving Recommended) | Due to the high toxicity, double gloving is required.[3] While specific breakthrough data for Etretinate is unavailable, gloves rated for chemotherapy drugs should be used. Nitrile or butyl rubber gloves are recommended for their chemical resistance.[4][5][6][7] |
| Protective Clothing | A disposable, cuffed gown that is resistant to permeability by hazardous drugs should be worn over standard laboratory coats.[3] | |
| Respiratory Protection | NIOSH-approved Respirator | For handling the powdered form of Etretinate, a NIOSH-approved particulate respirator is mandatory to prevent inhalation.[8] For potent compounds, a Powered Air-Purifying Respirator (PAPR) is the industry standard for non-sterile production operations.[9] |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling Etretinate from receipt to disposal, emphasizing the integration of safety measures at each step.
Hierarchy of Controls for Etretinate
To provide a broader context for safety, the following diagram illustrates the "Hierarchy of Controls," a fundamental principle of laboratory safety, as it applies to working with Etretinate.
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store Etretinate in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.
Handling and Experimental Use:
-
All handling of powdered Etretinate, including weighing and aliquoting, must be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Wear the full complement of specified PPE at all times.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling Etretinate. If not possible, thoroughly decontaminate all equipment after use.
-
Avoid generating dust.
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Don the appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up.
-
For liquid spills, absorb with an inert material.
-
All spill cleanup materials must be disposed of as hazardous waste.
-
Thoroughly decontaminate the spill area.
Disposal Plan:
-
Etretinate and any materials contaminated with it (e.g., gloves, pipette tips, empty containers) are considered hazardous waste.
-
Collect all Etretinate waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of Etretinate down the drain or in regular trash.
References
- 1. utoledo.edu [utoledo.edu]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. mirasafety.com [mirasafety.com]
- 5. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 7. superiorglove® BU3535-8 Chemstop Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
